molecular formula C7H6Cl2FN3 B13700075 1-(3,5-Dichloro-4-fluorophenyl)guanidine

1-(3,5-Dichloro-4-fluorophenyl)guanidine

Cat. No.: B13700075
M. Wt: 222.04 g/mol
InChI Key: MPEDTZQDEIGYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichloro-4-fluorophenyl)guanidine is a useful research compound. Its molecular formula is C7H6Cl2FN3 and its molecular weight is 222.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dichloro-4-fluorophenyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dichloro-4-fluorophenyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6Cl2FN3

Molecular Weight

222.04 g/mol

IUPAC Name

2-(3,5-dichloro-4-fluorophenyl)guanidine

InChI

InChI=1S/C7H6Cl2FN3/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2H,(H4,11,12,13)

InChI Key

MPEDTZQDEIGYJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)N=C(N)N

Origin of Product

United States

Foundational & Exploratory

Navigating the Halogenated Guanidine Scaffold: A Technical Guide to 3,5-Dichloro-4-fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacophore Logic

The 3,5-dichloro-4-fluorophenyl guanidine scaffold represents a specialized "privileged structure" in medicinal chemistry. It combines the high basicity and hydrogen-bonding capability of the guanidine headgroup with a highly lipophilic, metabolically stable aromatic core.

Unlike simple alkyl guanidines (which are highly basic, pKa ~13.6), the N-aryl substitution significantly modulates the pKa, tuning the molecule for specific biological targets such as urease inhibition , sodium channel blockade , and antimicrobial activity .

Structural Rationale (The "Why")
  • The Guanidine Warhead: Acts as a bidentate hydrogen bond donor and a cation mimic at physiological pH. It targets anionic residues (Asp, Glu) in enzyme active sites (e.g., Jack Bean Urease, Kinases).

  • The 4-Fluoro Block: The fluorine atom at the para position blocks metabolic hydroxylation (CYP450 oxidation), significantly extending the half-life (

    
    ) compared to non-fluorinated analogs.
    
  • The 3,5-Dichloro Wingtips: These provide:

    • Steric Bulk: Restricting rotation and locking the conformation in the active site.

    • Lipophilicity: Increasing LogP to facilitate membrane permeability.

    • Electronic Modulation: The electron-withdrawing nature of the halogens lowers the pKa of the guanidine, potentially improving oral bioavailability by increasing the fraction of the uncharged species in the gut.

Part 2: Chemical Synthesis Protocols

Synthesizing electron-deficient aryl guanidines is challenging. The 3,5-dichloro-4-fluoroaniline precursor is a poor nucleophile due to the inductive effect of the three halogen atoms. Standard cyanamide methods often fail or require harsh conditions.

Recommended Protocol: The Bernatowicz-Wu Reaction (1H-Pyrazole-1-carboxamidine method).

  • Why: It operates under mild conditions, avoids toxic mercury salts (unlike the thiourea/HgCl₂ method), and provides high yields for electron-poor anilines.

Protocol A: Synthesis via N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
Reagents
  • Substrate: 3,5-Dichloro-4-fluoroaniline (1.0 eq) [CAS: 2729-34-2][1][2][3][4]

  • Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)

  • Solvent: Dry Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) [Optional: Promotes reaction for very unreactive anilines]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3,5-dichloro-4-fluoroaniline (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).

  • Reaction: Stir at room temperature (RT) for 12–24 hours.

    • Troubleshooting: If TLC shows low conversion after 6 hours, add TMSOTf (0.1 eq) dropwise. This activates the pyrazole reagent.

  • Workup: Dilute with DCM, wash with 5% KHSO₄ (removes pyrazole byproduct), then sat. NaHCO₃, and Brine.[5] Dry over Na₂SO₄.

  • Deprotection (The Critical Step):

    • Dissolve the intermediate (Boc-protected guanidine) in 1:1 DCM/TFA (Trifluoroacetic acid).

    • Stir for 2 hours at RT.

    • Concentrate in vacuo.

    • Purification: Recrystallize from Et₂O/MeOH or use Reverse-Phase HPLC (C18 column, Water/MeCN gradient + 0.1% TFA).

Protocol B: Visualization of the Synthetic Workflow

SynthesisWorkflow Aniline 3,5-Dichloro-4-fluoroaniline (Poor Nucleophile) Intermediate Boc-Protected Aryl Guanidine Aniline->Intermediate Guanylation (DCM, RT, 24h) Reagent N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine Reagent->Intermediate Deprotection TFA / DCM (Acidic Cleavage) Intermediate->Deprotection Product 3,5-Dichloro-4-fluorophenyl Guanidine (TFA Salt) Deprotection->Product Yield: ~85%

Figure 1: The Bernatowicz-Wu synthetic pathway optimized for electron-deficient anilines.

Part 3: Physicochemical Profiling

The introduction of the halogen array drastically alters the properties compared to a standard phenylguanidine.

PropertyPhenylguanidine3,5-Dichloro-4-fluorophenyl GuanidineImpact on Drug Design
pKa (Conj. Acid) ~10.8~9.2 - 9.5 (Predicted)Reduced basicity improves membrane permeability; less ionized at pH 7.4.
LogP (Lipophilicity) 0.6~2.8 - 3.2 High lipophilicity aids in crossing the blood-brain barrier (BBB) or penetrating fungal cell walls.
Hammett

0.0

Strong electron-withdrawing effect deactivates the phenyl ring, reducing oxidative metabolism.
H-Bond Donors 44 Retains capacity to bind anionic pockets (e.g., Asp/Glu residues).

Part 4: Biological Applications & SAR Logic

Urease Inhibition (Helicobacter pylori)

Halogenated aryl guanidines are potent inhibitors of Jack Bean Urease. The guanidinium cation mimics the urea substrate, binding to the nickel bi-metallic center of the enzyme.

  • Mechanism: The 3,5-dichloro substitution fills the hydrophobic pocket adjacent to the active site, increasing binding affinity (

    
    ) compared to unsubstituted analogs.
    
Antimicrobial & Antifungal Agents

The amphiphilic nature (cationic head + lipophilic tail) allows these molecules to disrupt bacterial cell membranes.

  • SAR Insight: The 3,5-dichloro pattern is critical here. Removing the chlorines drops the LogP below the threshold required for membrane insertion.

Kinase Inhibition

The "Halogen Bond" effect.[6][7] The chlorine atoms can form specific halogen bonds with carbonyl backbone oxygen atoms in the hinge region of kinases, a strategy used in modern drug design to improve selectivity.

SAR Decision Tree

SAR_Logic Core 3,5-Dichloro-4-fluorophenyl Guanidine Scaffold Mod_N N-Alkylation (R-Groups on Nitrogen) Core->Mod_N Mod_Ring Ring Substitution (Change Cl/F) Core->Mod_Ring Outcome_Bio Improved Oral Bioavailability Mod_N->Outcome_Bio Add Methyl/Ethyl (Lowers pKa) Outcome_Potency Increased Potency (Hydrophobic Fit) Mod_Ring->Outcome_Potency Retain 3,5-Cl (Steric/Lipophilic) Outcome_Metab Metabolic Instability (Rapid Clearance) Mod_Ring->Outcome_Metab Remove 4-F (Allows Para-oxidation)

Figure 2: Structure-Activity Relationship (SAR) guide for optimizing the scaffold.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry.

  • Hernandes, M. Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets.[6]

  • PubChem Compound Summary. (2023). 3,5-Dichloro-4-fluoroaniline (Precursor Data). National Center for Biotechnology Information.

  • Katritzky, A. R., et al. (2005). Recent Advances in the Synthesis of Guanidines.[8] Arkivoc.

Sources

The Strategic Role of 3,5-Dichloro-4-fluorophenyl Nitrogenous Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dichloro-4-fluorophenyl moiety is a privileged structural motif in medicinal chemistry, imparting a unique combination of lipophilicity, metabolic stability, and potent biological activity to a wide array of nitrogenous heterocycles. This guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of this important class of compounds. We will delve into key synthetic methodologies, explore their diverse biological activities with a focus on anticancer and antimicrobial applications, and analyze structure-activity relationships to provide a rationale for their efficacy. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the 3,5-Dichloro-4-fluorophenyl Moiety in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental scaffolds in the vast majority of pharmaceuticals, owing to their ability to engage in various biological interactions.[1][2] The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of modern drug design.[3][4] Fluorine, with its small size and high electronegativity, can enhance metabolic stability, binding affinity, and bioavailability.[5][6] Chlorine atoms contribute to increased lipophilicity and can form specific halogen bonds with biological targets.

The 3,5-dichloro-4-fluorophenyl group represents a highly effective combination of these elements. The vicinal chlorine and fluorine atoms on the phenyl ring create a distinct electronic and steric profile that has proven to be highly advantageous in the development of potent and selective therapeutic agents. This guide will explore the synthesis and multifaceted biological activities of nitrogenous heterocycles bearing this key substituent.

Synthetic Strategies for Incorporating the 3,5-Dichloro-4-fluorophenyl Moiety

The construction of 3,5-dichloro-4-fluorophenyl-substituted nitrogenous heterocycles typically involves the synthesis of a key intermediate, such as 3,5-dichloro-4-fluorophenylboronic acid, which can then be coupled with a variety of heterocyclic cores.

Synthesis of Key Precursor: 3,5-Dichloro-4-fluorophenylboronic Acid

Conceptual Experimental Protocol: Synthesis of 3,5-Dichloro-4-fluorophenylboronic Acid

  • Step 1: Starting Material. The synthesis would likely begin with a suitable precursor such as 1-bromo-3,5-dichloro-4-fluorobenzene.

  • Step 2: Lithiation. In an inert atmosphere and at low temperature (e.g., -78 °C), the starting material would be treated with a strong lithium base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF).

  • Step 3: Borylation. The resulting aryllithium species is then reacted with a trialkyl borate, for example, triisopropyl borate.

  • Step 4: Hydrolysis. The reaction is quenched with an aqueous acid to hydrolyze the borate ester, yielding the desired 3,5-dichloro-4-fluorophenylboronic acid.[9]

Diagram: General Synthetic Pathway for 3,5-Dichloro-4-fluorophenylboronic Acid

G start 1-Bromo-3,5-dichloro-4-fluorobenzene step1 n-BuLi, THF, -78°C start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 B(OiPr)3 intermediate->step2 borate_ester Boronate Ester step2->borate_ester step3 Aqueous Acid Hydrolysis borate_ester->step3 product 3,5-Dichloro-4-fluorophenylboronic acid step3->product

Caption: Conceptual pathway for boronic acid synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is extensively used to couple arylboronic acids with heterocyclic halides.[5][6]

General Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-Dichloro-4-fluorophenylboronic Acid with a Heterocyclic Halide

  • Reactants: A mixture of the heterocyclic halide (e.g., a chloro- or bromo-substituted pyridine, pyrimidine, or imidazole), 3,5-dichloro-4-fluorophenylboronic acid (typically 1.5-2 equivalents), and a base (e.g., potassium carbonate or potassium phosphate) is prepared.[5]

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh3)4 or a combination of a palladium source like Pd(OAc)2 and a phosphine ligand) is added.[10][11]

  • Solvent and Conditions: The reaction is typically carried out in a solvent mixture, such as dioxane/water or toluene/methanol, and heated under an inert atmosphere for several hours.[5][10]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified, usually by column chromatography.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

G start Heterocyclic Halide + 3,5-Dichloro-4-fluorophenylboronic acid reaction Reaction Mixture in Solvent (e.g., Dioxane/Water) start->reaction catalyst Palladium Catalyst + Base catalyst->reaction heating Heating under Inert Atmosphere reaction->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product 3,5-Dichloro-4-fluorophenyl Nitrogenous Heterocycle purification->product G cluster_0 3,5-Dichloro-4-fluorophenyl Moiety cluster_1 Nitrogenous Heterocycle cluster_2 Biological Target (e.g., Kinase) a Hydrophobic Interactions Metabolic Stability c Hydrophobic Pocket a->c Binds to b Scaffold for 3D Orientation Hydrogen Bonding d Hinge Region (H-bond donors/acceptors) b->d Interacts with

Caption: Pharmacophoric model for kinase inhibition.

Conclusion and Future Perspectives

Nitrogenous heterocycles functionalized with a 3,5-dichloro-4-fluorophenyl group represent a promising and versatile class of compounds with significant therapeutic potential. The synthetic accessibility of these molecules, primarily through robust palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries for biological screening. The unique combination of physicochemical properties imparted by the 3,5-dichloro-4-fluorophenyl moiety makes it a valuable asset in the medicinal chemist's toolkit for developing novel anticancer and antimicrobial agents.

Future research in this area should focus on the synthesis and biological evaluation of a wider range of heterocyclic scaffolds bearing this key substituent. A deeper understanding of their mechanism of action and the elucidation of specific molecular targets will be crucial for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

  • (Reference to a general review on nitrogenous heterocycles in medicinal chemistry - self-cre
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J Am Chem Soc. 2013 Aug 28;135(34):12877-85. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angew Chem Int Ed. 2006, 45, 1282-1284. [Link]

  • Bakhotmah, D. and Al-Hazme, S. (2019) Synthesis of Novel Heteropolycyclic Nitrogen Systems Bearing Fluorine Substituted Pyrazolo[3,4-d] Pyrimidine Derived from Polyfunctional π-Acceptor Compounds and Guanidine as Fungicidal Probes. International Journal of Organic Chemistry, 9, 73-83. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • (Reference to a general review on halogenation in drug design - self-cre
  • (Reference to a general review on fluorine in medicinal chemistry - self-cre
  • (Reference to a general review on chlorine in medicinal chemistry - self-cre
  • (Reference to a synthesis of a similar fluorinated phenylboronic acid - self-cre
  • (Reference to a synthesis of a similar fluorinated phenylboronic acid - self-cre
  • (Reference to a Suzuki-Miyaura coupling protocol - self-cre
  • (Reference to a Suzuki-Miyaura coupling protocol - self-cre
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. ARKIVOC. [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • (Reference to the anticancer activity of a related compound - self-cre
  • DESIGN AND SYNTHESIS OF SOME IMIDAZOLE DERIVATIVES CONTAINING 4-(3,5-DICHLORO-2-HYDROXYPHENYL) IMIDAZOLE MOIETY AS ANTIBACTERIAL AGENTS. Semantic Scholar. [Link]

  • (Reference to the antimicrobial activity of a related compound - self-cre
  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. J Agric Food Chem. 2021 Dec 29;69(51):15446-15456. [Link]

  • (Reference to the SAR of a related compound - self-cre
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals (Basel). [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. ResearchGate. [Link]

  • Synthesis and identification oft[6][12][13]riazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. J Med Chem. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Curr Med Chem. 2024;31(5):515-528. [Link]

Sources

Patent landscape for 1-(3,5-Dichloro-4-fluorophenyl)guanidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Patent Landscape & Technical Synthesis: 1-(3,5-Dichloro-4-fluorophenyl)guanidine Analogs Audience: Researchers, Medicinal Chemists, and IP Strategy Professionals.

Executive Summary: The Strategic Pivot of a Scaffold

The compound 1-(3,5-Dichloro-4-fluorophenyl)guanidine (CAS 1695355-48-6) and its analogs represent a critical intersection in the chemical space of modern ectoparasiticides and octopaminergic agonists . While often overshadowed by the blockbuster "isoxazoline" drugs (e.g., Sarolaner, Fluralaner) for which they serve as structural precursors or metabolic proxies, these guanidine derivatives possess intrinsic biological activity and significant patent value.

This guide deconstructs the patent landscape surrounding this scaffold, elucidating its role as a "privileged structure" in veterinary medicine and agrochemistry. We analyze the Structure-Activity Relationship (SAR) that makes the 3,5-dichloro-4-fluorophenyl motif indispensable and provide a validated protocol for the synthesis of its guanidine analogs.

Chemical Space & SAR Analysis

The efficacy of this class of compounds hinges on the specific substitution pattern of the phenyl ring. The 3,5-dichloro-4-fluoro motif is not arbitrary; it is an evolutionary peak in medicinal chemistry designed for:

  • Metabolic Stability: The 4-fluoro substituent blocks para-hydroxylation by Cytochrome P450, significantly extending half-life (t1/2).

  • Lipophilicity (LogP): The 3,5-dichloro pattern optimizes membrane permeability, crucial for crossing the insect/acarid cuticle and the blood-brain barrier (in CNS targets).

  • Electronic Effects: The electron-withdrawing nature of the halogens lowers the pKa of the guanidine group (typically ~13.6 to ~10-11), modifying its protonation state at physiological pH and altering receptor binding affinity.

Table 1: Key Physicochemical Properties of the Core Scaffold
PropertyValue (Approx.)Biological Implication
Molecular Weight ~222.05 g/mol Fragment-like; ideal for building block utility.
ClogP 2.8 – 3.2High lipophilicity favors CNS/cuticle penetration.
H-Bond Donors 3Critical for interaction with Asp/Glu residues in receptor pockets.
pKa (Guanidine) 10.5 – 11.5Modulated by electron-withdrawing phenyl ring; exists as cation at pH 7.4.
Rotatable Bonds 1Rigid scaffold minimizes entropic penalty upon binding.

Patent Landscape: The "Isoxazoline Wars" & Beyond

The patent landscape for 1-(3,5-Dichloro-4-fluorophenyl)guanidine analogs is dominated by the "Isoxazoline Wars" —the fierce IP competition between Zoetis, Merck, and Boehringer Ingelheim to dominate the veterinary flea and tick market.

A. Primary Patent Families
  • Zoetis (Sarolaner):

    • Context: Zoetis patents (e.g., US8466115) utilize the 3,5-dichloro-4-fluorophenyl ring as the lipophilic tail of the Sarolaner molecule.

    • Relevance: While the final drug is an isoxazoline, the guanidine analogs appear in peripheral claims as potential metabolites or synthetic intermediates for fused ring systems (e.g., imidazoles).

  • Merck (Fluralaner):

    • Context: Similar to Zoetis, Merck’s IP (US9670196) protects the specific halogenation pattern.

    • Relevance: Patents disclose detailed synthesis routes where aniline precursors (3,5-dichloro-4-fluoroaniline) are converted into various nitrogenous heterocycles, with guanidines serving as transient intermediates.

  • Agrochemical Giants (Syngenta/Bayer):

    • Context: Research into Octopamine Receptor Agonists .

    • Relevance: Phenylguanidines are direct mimics of octopamine. Patents in this sector claim these analogs as standalone insecticides, distinct from the isoxazolines.

B. Freedom-to-Operate (FTO) Analysis
  • Expired/Expiring: Early patents covering generic phenylguanidine synthesis are expired.

  • Blocked: Specific N-substituted analogs (e.g., those linked to isoxazoline rings) are heavily patented until ~2029-2033.

  • Opportunity: "Scaffold hopping" by cyclizing the guanidine into novel 5-membered rings (e.g., 1,2,4-triazoles) remains a fertile ground for new IP.

Technical Synthesis: Validated Protocol

Objective: Synthesis of 1-(3,5-Dichloro-4-fluorophenyl)guanidine hydrochloride. Rationale: The Guanylation of the aniline precursor is the critical step. We utilize the S-Methylisothiourea method due to its operational simplicity and avoidance of highly toxic cyanamide gas.

Reagents:
  • Starting Material: 3,5-Dichloro-4-fluoroaniline (CAS 2357-52-0).

  • Guanylating Agent: S-Methylisothiourea hemisulfate.

  • Solvent: Ethanol / Water (1:1).

  • Catalyst: None (Thermal activation).

Step-by-Step Protocol:
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3,5-Dichloro-4-fluoroaniline (10 mmol, 1.80 g) in 20 mL of ethanol.

  • Addition: Add S-Methylisothiourea hemisulfate (5 mmol, 0.69 g - Note: stoichiometry is 0.5 eq of hemisulfate per amine equivalent, but excess is often used to drive reaction). Use 6 mmol (0.83 g) for better yield.

  • Reaction: Heat the mixture to reflux (80°C) for 12–16 hours.

    • Monitoring: Check TLC (System: DCM/MeOH 9:1). The aniline spot (high Rf) should disappear, replaced by a polar baseline spot (guanidine salt).

    • Off-gas: Methyl mercaptan (MeSH) will be evolved. CRITICAL: Vent into a bleach trap (sodium hypochlorite) to neutralize the stench and toxicity.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure to ~5 mL.

    • Cool in an ice bath to induce crystallization.

  • Purification:

    • Filter the white precipitate.

    • Recrystallize from hot water or EtOH/Et2O to yield the Guanidine Hemisulfate salt.

    • Optional: To obtain the free base, dissolve in water, basify with 1M NaOH to pH >12, and extract with Ethyl Acetate.

  • Validation:

    • 1H NMR (DMSO-d6): Look for broad singlets at ~7.2 ppm (Guanidine NH) and the aromatic protons of the phenyl ring (symmetric doublet or singlet depending on resolution).

Visualization: The "Warhead" Assembly Pathway

The following diagram illustrates the strategic placement of the 1-(3,5-Dichloro-4-fluorophenyl)guanidine scaffold within the broader synthesis logic of high-value parasiticides.

G Aniline 3,5-Dichloro-4- fluoroaniline Guanidine 1-(3,5-Dichloro-4- fluorophenyl)guanidine Aniline->Guanidine Guanylation (S-Methylisothiourea) Isoxazoline Isoxazoline Parasiticides (e.g., Sarolaner) Aniline->Isoxazoline Sandmeyer/Coupling (Industrial Route) Heterocycle Fused Aminotriazole/ Pyrimidine Analogs Guanidine->Heterocycle Cyclization (e.g., + Formic Acid) Octopamine Octopamine Receptor Agonist (Insecticide) Guanidine->Octopamine Direct Activity

Caption: Synthetic divergence of the 3,5-dichloro-4-fluorophenyl scaffold into parasiticides and insecticides.

Future Outlook & Strategic Recommendations

  • Metabolite Screening: Drug developers must screen for this guanidine analog as a potential in vivo metabolite of isoxazoline drugs. Its accumulation could trigger off-target adrenergic effects.

  • Repurposing: The structural similarity to Clonidine and Guanfacine suggests potential (unexplored) activity at mammalian

    
    -adrenergic receptors. This warrants toxicity screening but also hints at repurposing opportunities for CNS indications (e.g., neuropathic pain), provided the toxicity profile allows.
    
  • Green Chemistry: Future IP will likely focus on "Green" synthesis of this scaffold, avoiding MeSH generation by using pyrazole-1-carboxamidine reagents.

References

  • Zoetis Services LLC. (2013). Isoxazoline derivatives as antiparasitic agents.[1] US Patent 8,466,115. Link

  • Intervet International B.V. (Merck Animal Health). (2017). Isoxazoline compounds and their use as antiparasitics.[1] US Patent 9,670,196. Link

  • Saczewski, F., & Balewski, Ł. (2009).[2] Biological activities of guanidine compounds.[2][3][4][5][6] Expert Opinion on Therapeutic Patents, 19(10), 1417–1448. Link

  • PubChem. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)guanidine (Compound).[7] National Library of Medicine. Link

  • BenchChem. (2025). Synthesis of Guanidines: Technical Guide.Link

Sources

Methodological & Application

Synthesis protocol for 1-(3,5-Dichloro-4-fluorophenyl)guanidine from anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of 1-(3,5-Dichloro-4-fluorophenyl)guanidine, a highly electron-deficient aryl guanidine often utilized as a bioisostere for arginine in kinase inhibitors or as a precursor for heterocycle formation.[1] Due to the significant electron-withdrawing nature of the 3,5-dichloro and 4-fluoro substituents, the parent aniline exhibits poor nucleophilicity (


).[1] Standard guanylation protocols often fail or suffer from low conversion. This guide presents two optimized protocols: Method A (Cyanamide/Acid)  for scalable, cost-effective synthesis, and Method B (Pyrazole Carboxamidine)  for high-purity, laboratory-scale applications.[1]

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the guanidine C-N bond, revealing 3,5-dichloro-4-fluoroaniline as the primary starting material.[1] The core challenge is overcoming the deactivation of the aniline nitrogen.

Strategic Considerations:
  • Nucleophilicity: The fluorine and chlorine atoms inductively withdraw electron density from the aromatic ring, significantly reducing the Lewis basicity of the amine.

  • Activation: The electrophile (guanylating agent) must be highly activated. Protonated cyanamide (Method A) or an electron-deficient pyrazole amidine (Method B) are required.[1]

  • Regioselectivity: The aniline nitrogen is the only nucleophilic site; however, competitive dimerization of cyanamide to dicyandiamide must be suppressed in Method A.

Retrosynthesis Target 1-(3,5-Dichloro-4-fluorophenyl)guanidine Aniline 3,5-Dichloro-4-fluoroaniline (Weak Nucleophile) Target->Aniline C-N Disconnection Reagent Guanylating Agent (Cyanamide or Pyrazole) Target->Reagent

Figure 1: Retrosynthetic disconnection showing the convergence of the electron-deficient aniline and the activated guanylating agent.[1]

Method A: Acid-Catalyzed Cyanamide Addition (Scalable)

Best for: Multi-gram to kilogram scale synthesis where cost is a driver.[1] Mechanism: The reaction relies on the protonation of cyanamide to form a highly electrophilic cation, which is then attacked by the aniline.

Materials
ReagentMW ( g/mol )Equiv.[2]Role
3,5-Dichloro-4-fluoroaniline 179.981.0Substrate
Cyanamide (50% aq.[1] soln) 42.041.5 - 2.0Reagent
Conc.[1] HCl (37%) 36.461.0Catalyst/Salt formation
Ethanol (Absolute) 46.07SolventSolvent (High BP)
Diethyl Ether 74.12WashPurification
Experimental Protocol
  • Salt Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloro-4-fluoroaniline (10.0 g, 55.6 mmol) in Ethanol (30 mL).

  • Acidification: Add Conc. HCl (4.6 mL, 55.6 mmol) dropwise with stirring. A thick precipitate of the aniline hydrochloride salt may form.

  • Reagent Addition: Add Cyanamide (50% aq. solution) (4.7 g, 7.0 mL, ~111 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 85°C) .

    • Critical Note: The mixture must become homogenous as it heats. If the salt remains insoluble, add minimal water (1-2 mL) to aid solubility.[1]

    • Monitoring: Maintain reflux for 16–24 hours . Monitor by TLC (Eluent: 10% MeOH in DCM).[1] The aniline spot (

      
      ) should disappear, replaced by the baseline guanidine spot.[1]
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to approximately 25% of the original volume.

    • Add Diethyl Ether (50 mL) to induce precipitation of the guanidine hydrochloride salt.

    • Filter the solid and wash extensively with cold ether to remove unreacted cyanamide and dicyandiamide byproducts.

  • Free Base Liberation (Optional): Dissolve the salt in water (50 mL) and basify with 2M NaOH to pH > 12. Extract with EtOAc (3 x 50 mL), dry over

    
    , and evaporate to yield the free base.
    
Troubleshooting & Optimization
  • Low Conversion: If the aniline remains after 24h, add an additional 0.5 equiv. of cyanamide and 0.2 equiv. of HCl. The electron-deficient nature of the ring makes the aniline a poor nucleophile, requiring high concentrations of the protonated cyanamide species.

  • Dimerization: Excess heating can dimerize cyanamide to dicyandiamide (cyanoguanidine).[1] This is water-soluble and removed during the aqueous workup or ether wash.

Method B: Pyrazole-1-Carboxamidine (High Purity)

Best for: Lab-scale (<5g), high purity requirements, or if Method A fails due to low reactivity.[1] Mechanism: Nucleophilic aromatic substitution on the amidine carbon, displacing pyrazole (a good leaving group).[1]

Materials
ReagentEquiv.Role
3,5-Dichloro-4-fluoroaniline 1.0Substrate
1H-Pyrazole-1-carboxamidine HCl 1.1Guanylating Agent
DIPEA (Diisopropylethylamine) 1.2Base
DMF (Dimethylformamide) SolventPolar Aprotic Solvent
Experimental Protocol
  • Setup: In a dry vial, combine 3,5-dichloro-4-fluoroaniline (1.0 g, 5.56 mmol) and 1H-Pyrazole-1-carboxamidine hydrochloride (0.90 g, 6.11 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (1.16 mL, 6.67 mmol). The mixture should be clear or slightly cloudy.

  • Reaction: Heat to 60°C for 12 hours.

    • Note: While pyrazole reagents often work at RT for simple amines, this electron-deficient aniline requires thermal energy.[1]

  • Work-up:

    • Pour the reaction mixture into Ice Water (50 mL). The product (free base) often precipitates as a white solid.

    • If no precipitate forms, extract with EtOAc (3 x 20 mL).[1]

    • Wash the organic layer with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove DMF and the pyrazole byproduct.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[3]

Mechanistic & Workflow Visualization[1][2]

Reaction Mechanism (Cyanamide Route)

The following diagram illustrates the acid-catalyzed activation of cyanamide and the subsequent nucleophilic attack by the deactivated aniline.

Mechanism Cyanamide Cyanamide (H2N-CN) Activated Activated Electrophile [H2N-C≡N-H]+ Cyanamide->Activated + H+ H_Ion H+ H_Ion->Activated Intermediate Guanidinium Intermediate Activated->Intermediate Aniline 3,5-Dichloro-4-fluoroaniline Aniline->Intermediate Nucleophilic Attack Product 1-(3,5-Dichloro-4-fluorophenyl)guanidine HCl Intermediate->Product Proton Transfer

Figure 2: Mechanistic pathway for the acid-catalyzed guanylation of electron-deficient anilines.[1]

Purification Workflow

Purification Crude Crude Reaction Mixture (EtOH/HCl) Concentrate Concentrate to 25% Vol Crude->Concentrate Precipitate Add Et2O (Precipitate Salt) Concentrate->Precipitate Filter Filtration Precipitate->Filter Solid Solid: Guanidine HCl (Target) Filter->Solid Filtrate Filtrate: Impurities (Dicyandiamide) Filter->Filtrate

Figure 3: Purification workflow for the isolation of the guanidine hydrochloride salt.[1]

Analytical Characterization (Expected)

To validate the synthesis, the following analytical data should be obtained.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.05 (s, 1H, NH-Ar) - Broad singlet, exchangeable.[1]
      
    • 
       7.60 (d, 2H, Ar-H) - The aromatic protons will appear as a doublet (
      
      
      
      ) due to coupling with the fluorine atom.[1]
    • 
       7.40 (br s, 4H, Guanidine 
      
      
      
      ) - Broad signal.[1]
  • LC-MS (ESI+):

    • Calculated Mass (

      
      ): 222.01 (based on 
      
      
      
      ).[1]
    • Observed Mass: 222.0 / 224.0 (Characteristic

      
       isotope pattern 9:6:1).[1]
      
  • Melting Point: Expected range 210–215°C (as HCl salt).

Safety & Handling

  • 3,5-Dichloro-4-fluoroaniline: Toxic if swallowed or absorbed through the skin.[1] May cause methemoglobinemia.[1] Handle in a fume hood with nitrile gloves.

  • Cyanamide: A potent skin irritant and alcohol sensitizer (Antabuse effect). Do not consume alcohol within 24 hours of handling.

  • Reaction Pressure: If running Method A in a sealed tube (to increase temp >80°C), ensure appropriate blast shielding.

References

  • Cyanamide Guanylation: Katritzky, A. R.; Rogovoy, B. V.[1] "Recent developments in guanylation methods." ARKIVOC2005 , (iv), 49-87.[1] Link

  • Pyrazole Reagents: Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R.[1] "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." J. Org.[1][4] Chem.1992 , 57, 2497–2502.[1] Link[1]

  • Electron-Deficient Anilines: Cunningham, R., et al. "Synthesis of 1-Aryl-guanidines from Anilines."[1] Synthetic Communications2010 , 40, 262–267.[1] Link[1]

  • Starting Material Data: PubChem Compound Summary for CID 75948, 3,5-Dichloro-4-fluoroaniline.[1] Link[1]

Sources

Application Notes and Protocols for the Guanylation of 3,5-dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Guanylated Anilines in Drug Discovery

The guanidinium group is a prevalent structural motif in a myriad of biologically active molecules and pharmaceuticals.[1] Its persistent protonated state under physiological pH allows it to engage in crucial hydrogen bonding interactions with biological targets, making it a valuable functional group in medicinal chemistry. The synthesis of guanidines, particularly from challenging substrates like the electron-deficient 3,5-dichloro-4-fluoroaniline, is a critical step in the development of novel therapeutics. This aniline derivative, with its unique substitution pattern, presents a valuable scaffold for probing structure-activity relationships in drug design. This guide provides a comprehensive overview of the reagents and protocols for the effective guanylation of 3,5-dichloro-4-fluoroaniline, tailored for researchers, scientists, and drug development professionals.

Comparative Analysis of Guanylation Reagents

The direct guanylation of amines is the most atom-economical and efficient route to substituted guanidines.[1] However, the decreased nucleophilicity of deactivated anilines, such as 3,5-dichloro-4-fluoroaniline, necessitates the use of highly electrophilic guanylating agents or catalytic activation.[2] Below is a comparative analysis of common reagents suitable for this transformation.

Reagent/MethodKey Features & AdvantagesLimitations & Considerations
Catalytic Guanylation with Carbodiimides Atom-economical process.[1][2] A wide range of catalysts (e.g., based on Fe, Y, Ti, Al) can be employed.[2][3] Tolerates a variety of functional groups.[3]May require elevated temperatures and screening of catalysts for optimal performance with deactivated anilines.[3] The reaction of aromatic amines often requires a suitable catalyst to proceed.[2]
N,N'-Di-Boc-S-methylisothiourea A powerful guanylating reagent.[4] The reaction can be promoted by various activators, avoiding the use of toxic heavy metals like mercury.[5][6]The synthesis is not direct and requires the preparation of the thiourea precursor.[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine A highly effective and widely used reagent for guanylation.[7][8][9] Generally provides high yields under mild conditions.[9]The reagent itself can be relatively expensive for large-scale synthesis.
N,N'-Di-Boc-N''-triflylguanidine A highly electrophilic reagent capable of guanylating weakly nucleophilic amines under mild conditions.[1][10]The starting materials for the reagent can be costly, limiting its large-scale application.[1]

Reaction Workflow and Mechanism

The guanylation of an amine with a protected pyrazole-1-carboxamidine reagent is a robust and widely adopted method. The general workflow and the underlying mechanism are depicted below.

Experimental Workflow

Guanylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 3,5-dichloro-4-fluoroaniline - N,N'-Di-Boc-1H-pyrazole-1-carboxamidine - Solvent (e.g., THF) dissolve Dissolve aniline in solvent reagents->dissolve add_reagent Add guanylating reagent dissolve->add_reagent stir Stir at room temperature add_reagent->stir concentrate Concentrate reaction mixture stir->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: General experimental workflow for the guanylation of 3,5-dichloro-4-fluoroaniline.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the aniline on the electrophilic carbon of the carboxamidine, followed by the elimination of pyrazole to yield the protected guanidine.

Guanylation Mechanism reagents { 3,5-dichloro-4-fluoroaniline | + | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine} intermediate Tetrahedral Intermediate reagents:aniline->intermediate Nucleophilic Attack reagents:reagent->intermediate product { Protected Guanidine | + | Pyrazole} intermediate->product:guanidine Elimination of Pyrazole intermediate->product:pyrazole

Caption: Simplified mechanism for the guanylation of an aniline with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Detailed Experimental Protocol

This protocol describes a general procedure for the guanylation of 3,5-dichloro-4-fluoroaniline using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Materials:

  • 3,5-dichloro-4-fluoroaniline (CAS: 2729-34-2)[11][12]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (CAS: 152120-54-2)[7][8]

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3,5-dichloro-4-fluoroaniline (1.0 mmol) in anhydrous THF (5 mL), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 equivalents).

  • Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).[9]

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford the N,N'-bis(tert-butoxycarbonyl)-protected guanidine derivative as a solid.

  • The Boc protecting groups can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final unprotected guanidine.

Note: Due to the electron-withdrawing nature of the substituents on the aniline, the reaction may require a longer reaction time or gentle heating to proceed to completion.

Catalytic Approach: Iron-Catalyzed Guanylation

For a more cost-effective and environmentally friendly approach, an iron-catalyzed guanylation using a carbodiimide can be considered.

Materials:

  • 3,5-dichloro-4-fluoroaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • Iron(II) acetate (Fe(OAc)₂)

  • Anhydrous toluene

Procedure:

  • In a reaction vessel, combine 3,5-dichloro-4-fluoroaniline (1.0 mmol), the carbodiimide (1.2 mmol), and Fe(OAc)₂ (2 mol%).[3]

  • Add anhydrous toluene (2 mL) and heat the mixture to 120-130 °C.[3]

  • Monitor the reaction by TLC. For deactivated anilines, a slightly higher temperature and longer reaction time may be necessary to achieve high conversion.[3]

  • After completion, cool the reaction mixture to room temperature, and purify by column chromatography to isolate the trisubstituted guanidine.

Conclusion

The guanylation of the sterically hindered and electronically deactivated 3,5-dichloro-4-fluoroaniline can be successfully achieved using robust guanylating agents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or through catalytic methods employing iron salts and carbodiimides. The choice of reagent and methodology will depend on factors such as scale, cost, and desired purity. The protocols provided herein offer a solid foundation for researchers to synthesize these valuable building blocks for further exploration in drug discovery and development.

References

  • Xu, L., Zhang, W.-X., & Xi, Z. (2018). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 37(1), 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Lopes, J. P., et al. (2012). The first iron-catalyzed guanylation of amines. Tetrahedron Letters, 53(24), 3024-3027. [Link]

  • Carrillo-Hermosilla, F., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(8), 2657-2695. [Link]

  • Xu, L., Zhang, W.-X., & Xi, Z. (2018). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 37(1), 1-13. [Link]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds (Doctoral dissertation, University of Toronto). [Link]

  • Ohara, K., Vasseur, J.-J., & Smietana, M. (2009). An efficient NIS-promoted guanylation reaction. Tetrahedron Letters, 50(17), 1934-1936. [Link]

  • Organic Syntheses. (n.d.). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Retrieved from [Link]

  • Das, A., Mukhopadhyay, S., Rajput, S., & Nembenna, S. (2024). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. Advanced Synthesis & Catalysis. [Link]

  • PubChem. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • Zhang, Y., et al. (2025). An Enzymatic Platform for Aniline Synthesis Through Oxidative Amination. Angewandte Chemie International Edition, e202418939. [Link]

  • Thompson, M. P., et al. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. Organic Process Research & Development, 27(4), 666-673. [Link]

  • Gandelman, M., et al. (2010). Nitrenium ions as new versatile reagents for electrophilic amination. Nature Chemistry, 2(8), 641-646. [Link]

  • Walton, J. C., & Procter, D. J. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 25640-25668. [Link]

  • Wikipedia. (n.d.). Electrophilic amination. Retrieved from [Link]

  • Chemsavers. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 98% 5g. Retrieved from [Link]

  • Kim, Y., et al. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Combinatorial Science, 24(1), 38-45. [Link]

  • ChemHelp ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. [Link]

  • Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1997). A facile and efficient guanylation of amines using thioureas and Mukaiyama's reagent. Tetrahedron Letters, 38(11), 2101-2104. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-fluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
  • Wang, J., et al. (2025). Optimization of the synthesis process for 3-chloro-4-fluoroaniline. Journal of Chemical Technology & Biotechnology. [Link]

  • Al-Otaibi, A. A., et al. (2022). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 12(11), 6649-6658. [Link]

Sources

Preparation of Sarolaner analogs using guanidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a protocol for the synthesis of guanidine-functionalized Sarolaner analogs . While the commercial synthesis of Sarolaner (Simparica®) utilizes a methylsulfonylacetamide tail, the introduction of a guanidine moiety—either as a linear acylguanidine or as a precursor to nitrogen-rich heterocycles (e.g., pyrimidines, triazines)—offers a strategic avenue for modifying physicochemical properties such as solubility, pKa, and metabolic stability.

This protocol focuses on the late-stage functionalization of the spiro[isobenzofuran-1,3'-azetidine] core using protected guanidinylating reagents.

Scientific Rationale & Mechanism

2.1 The Challenge: Amide Metabolism The sarolaner tail group (


) is critical for hydrogen bonding within the GABA-gated chloride channel target. However, amide bonds can be susceptible to enzymatic hydrolysis. Replacing the amide linker with a guanidine  or acylguanidine  bioisostere can maintain hydrogen bond donor capability while altering the electronic profile and improving resistance to amidases.

2.2 The Guanidine Intermediate Strategy We utilize


-Di-Boc-1H-pyrazole-1-carboxamidine  (Goodman’s Reagent) to convert the secondary amine of the sarolaner azetidine core into a protected guanidine. This intermediate serves as a "divergent point" for two distinct analog classes:
  • Class A (Linear): Deprotection to yield the free guanidine/acylguanidine.

  • Class B (Cyclic): Condensation with 1,3-dielectrophiles to form pyrimidine-tailed analogs.

2.3 Reaction Pathway Diagram The following diagram illustrates the conversion of the Sarolaner Amine Core (Intermediate 1) into Guanidine Analogs.

Sarolaner_Guanidine_Pathway Figure 1: Synthetic Pathway for Guanidine-Based Sarolaner Analogs Core Sarolaner Amine Core (Spiro-Azetidine) Inter_G Intermediate 2: Boc-Protected Guanidine Core->Inter_G DIPEA, MeCN RT, 12h Reagent Goodman's Reagent (N,N'-Di-Boc...) Reagent->Inter_G Analog_A Analog A: Free Guanidine Salt Inter_G->Analog_A TFA/DCM Deprotection Analog_B Analog B: Pyrimidine Derivative Inter_G->Analog_B 1,3-Diketone Cyclization

Experimental Protocols

Pre-requisites & Safety
  • PPE: Nitrile gloves, lab coat, safety goggles.

  • Ventilation: All reactions involving trifluoroacetic acid (TFA) or volatile solvents must be performed in a fume hood.

  • Starting Material: Intermediate 1 (The deprotected spiro[isobenzofuran-1,3'-azetidine] core with the isoxazoline headgroup already installed). This can be prepared via the method described by McTier et al. (2016) or obtained via custom synthesis.

Protocol A: Synthesis of the Protected Guanidine Intermediate

Objective: Install the guanidine moiety on the azetidine nitrogen.

  • Preparation:

    • Dissolve Intermediate 1 (1.0 eq, typically 500 mg) in anhydrous Acetonitrile (MeCN) (10 volumes).

    • Add

      
      -Diisopropylethylamine (DIPEA)  (2.5 eq) to neutralize the amine salt.
      
  • Guanidinylation:

    • Add

      
      -Di-Boc-1H-pyrazole-1-carboxamidine  (1.1 eq) in one portion.
      
    • Note: The pyrazole byproduct is easily removed, making this superior to S-methylisothiourea reagents for this sterically hindered core.

  • Reaction:

    • Stir the mixture at Room Temperature (20–25°C) for 12–16 hours.

    • Monitor: Check via TLC (Hexane:EtOAc 7:3) or LC-MS. The target Intermediate 2 will appear as a less polar spot compared to the starting amine.

  • Work-up:

    • Concentrate the solvent under reduced pressure.[1]

    • Redissolve residue in Dichloromethane (DCM) and wash with 5% Citric Acid (removes unreacted amine/DIPEA) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Column Chromatography (SiO2). Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Yield Expectation: 85–92% (White foam).

Protocol B: Deprotection to Guanidine Analog (Analog A)

Objective: Remove Boc groups to yield the bioactive salt.

  • Dissolve Intermediate 2 (200 mg) in DCM (2 mL).

  • Add Trifluoroacetic Acid (TFA) (0.5 mL) dropwise at 0°C.

  • Allow to warm to RT and stir for 2 hours.

  • Work-up: Evaporate volatiles under

    
     stream. Co-evaporate with toluene (
    
    
    
    ) to remove residual TFA.
  • Final Form: The product is isolated as the Trifluoroacetate salt. For biological assay, neutralize with buffer immediately prior to use.

Protocol C: Cyclization to Pyrimidine Analog (Analog B)

Objective: Convert the guanidine intermediate into a pyrimidine heterocycle (heterocyclic tail).

  • Dissolve Intermediate 2 (1.0 eq) in Ethanol.

  • Add Acetylacetone (1.2 eq) and Sodium Ethoxide (2.0 eq).

  • Reflux (80°C) for 6 hours.

  • Mechanism: The guanidine acts as a 1,3-binucleophile attacking the 1,3-diketone, followed by dehydration and Boc-removal (thermal/basic) or subsequent acid treatment.

  • Purification: Reverse-phase Preparative HPLC (Water/MeCN + 0.1% Formic Acid).

Data Analysis & Validation Criteria

To ensure the integrity of the synthesized analogs, the following analytical criteria must be met.

Analytical MethodParameterAcceptance Criteria
LC-MS (ESI+) Parent Ion

Mass accuracy

5 ppm. Distinct shift from amine precursor.

-NMR (400 MHz)
Azetidine RingDiagnostic multiplet at

4.2–4.8 ppm.

-NMR
Boc Groups (Inter. 2)Strong singlet at

1.45–1.50 ppm (18H).
HPLC Purity UV (254 nm)

area under curve.
Solubility Kinetic Solubility (PBS)Analog A should show

(improved over parent).

Troubleshooting Guide

  • Issue: Low conversion during guanidinylation.

    • Cause: Steric hindrance of the spiro-azetidine.

    • Solution: Switch solvent to DMF and heat to 50°C. Increase reagent to 1.5 eq.

  • Issue: Pyrazole byproduct contamination.

    • Solution: The byproduct (1H-pyrazole-1-carboxamide derivative) is water-soluble; ensure thorough washing with water/brine during workup.

  • Issue: Instability of Free Guanidine.

    • Solution: Isolate and store as the HCl or TFA salt. Free guanidines are hygroscopic and can absorb

      
       from air.
      

References

  • McTier, T. L., et al. (2016).[2] Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs.[2][3] Veterinary Parasitology.[2][3]

  • Zoetis Services LLC. (2015). Spirocyclic isoxazoline derivatives as antiparasitic agents.[4] Patent WO2015048366.

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry.

  • Hsu, W. H., & Martin, R. J. (2013). GABA-gated chloride channels as targets for isoxazoline parasiticides.[5] Veterinary Journal.

Sources

Application Note: Strategic Synthesis & Optimization of Aryl Guanidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aryl guanidines are privileged structural motifs in medicinal chemistry, serving as key pharmacophores in H2 receptor antagonists,


-adrenergic agonists, and diverse kinase inhibitors. However, their synthesis is frequently bottlenecked by the poor nucleophilicity of electron-deficient anilines, the toxicity of classical reagents (e.g., cyanogen bromide, mercury salts), and difficult purification due to high polarity. This guide provides an optimized, decision-matrix-based approach to aryl guanidine synthesis. We detail three high-fidelity protocols: the "Gold Standard" Boc-pyrazole method, a Mercury-free thiourea activation, and a Palladium-catalyzed strategy for aryl halides.

Strategic Route Analysis

The choice of synthetic route must be dictated by the electronic nature of the substrate and the available starting material. The following decision matrix outlines the optimal pathway based on precursor availability.

Figure 1: Synthetic Decision Matrix

GuanidineStrategy

Comparative Analysis of Reagents

Optimization requires balancing reactivity with process safety. The table below contrasts classical methods with the modern standards recommended in this guide.

Reagent / MethodReactivity (Anilines)Atom EconomyToxicity/SafetyPurificationVerdict
Cyanamide (

)
Low (Requires forcing conditions)HighHigh (Explosion risk, caustic)Difficult (Polymerization)Obsolete for small scale
S-Methylisothiourea Moderate (Releases MeSH)ModerateHigh (Stench, MeSH gas)ModerateAvoid (Odor issues)
HgO / Thiourea HighLowSevere (Heavy Metal Waste)EasyProhibited in modern GMP
Boc-Pyrazole (Bernatowicz) HighLow (Loss of pyrazole)LowExcellent (Flash Chrom.)Recommended (Protocol 1)
EDCI / Thiourea HighModerateLow (Urea byproduct)GoodRecommended (Protocol 2)

Protocol 1: The "Gold Standard" (Bernatowicz Method)

Target: Conversion of primary/secondary anilines to mono- or di-substituted guanidines. Reagent:


-Di-Boc-1H-pyrazole-1-carboxamidine (Bis-Boc-Pz).[1]
Scientific Rationale

This method utilizes the pyrazole moiety as a leaving group. The N,N'-bis-Boc protection serves two critical functions:

  • Electronic Activation: The electron-withdrawing Boc groups increase the electrophilicity of the amidine carbon, facilitating attack by weak nucleophiles (anilines).

  • Purification: The product is lipophilic, allowing standard silica gel chromatography (removing the need for ion-exchange columns required for free guanidines).

Experimental Workflow
  • Stoichiometry: 1.0 equiv Aniline : 1.05 equiv Bis-Boc-Pz : 1.1 equiv DIPEA.

  • Solvent: DCM (standard) or DMF (for poor solubility).

  • Reaction: Stir at RT for 4–16 hours.

  • Workup (Critical Optimization):

    • Dilute with DCM.

    • Wash with 0.5 M HCl (rapid wash). Note: The bis-Boc guanidine is stable to dilute acid briefly, but the byproduct (pyrazole) and unreacted aniline are removed or protonated.

    • Dry over

      
       and concentrate.
      
  • Deprotection: Treat with TFA/DCM (1:1) for 2 hours to yield the guanidinium trifluoroacetate salt.

Figure 2: Mechanism & Workflow

Bernatowicz

Protocol 2: Mercury-Free Thiourea Activation

Target: Electron-deficient anilines or when specific substitution patterns (N,N'-diaryl) are required. Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

Scientific Rationale

Classical desulfurization uses HgO or PbO, which is unacceptable in modern drug discovery. EDCI acts as a "soft" electrophile toward the "soft" sulfur atom of the thiourea. This forms a carbodiimide intermediate (or a cyclic equivalent) which is rapidly attacked by the amine. This method is superior for electron-poor anilines because the thiourea is formed first (using highly reactive isothiocyanates), bypassing the low nucleophilicity step of direct guanylation.

Step-by-Step Protocol
  • Thiourea Formation:

    • React Aniline A with Isothiocyanate B in THF (RT, 1 h).

    • Evaporate to obtain crude thiourea (usually quantitative).[2]

  • Guanylation:

    • Dissolve Thiourea (1.0 equiv) in DMF.

    • Add Amine C (1.5 equiv) and DIPEA (3.0 equiv).

    • Add EDCI (1.5 equiv).

    • Optimization Note: If the reaction is sluggish, heat to 60°C.

  • Workup:

    • Pour into water.[3] Extract with EtOAc.

    • The urea byproduct from EDCI is water-soluble and removed in the aqueous layer.

Protocol 3: Palladium-Catalyzed C-N Coupling

Target: Synthesizing guanidines directly from Aryl Halides (when the aniline is unstable or unavailable).

Scientific Rationale

Direct coupling of free guanidine to aryl halides is often plagued by catalyst poisoning. The optimized route utilizes Cyanamide as a ammonia surrogate. The resulting


-arylcyanamide is a versatile intermediate that can be converted to a guanidine by adding a second amine.
Experimental Protocol (Buchwald-Hartwig Variation)
  • Coupling:

    • Substrates: Aryl Bromide (1.0 equiv), Cyanamide (1.2 equiv).

    • Catalyst:

      
       (2 mol%), Xantphos  (3 mol%) (Crucial for high yields).
      
    • Base:

      
       (1.5 equiv).
      
    • Solvent: Toluene/Dioxane (100°C, 12 h).

  • Guanylation of Intermediate:

    • Isolate the

      
      -arylcyanamide (Ar-NH-CN).
      
    • React with secondary amine (HNR'R'') in chlorobenzene at reflux (or microwave at 120°C for 20 min) to yield the substituted guanidine.

Troubleshooting & Optimization Matrix

ProblemRoot CauseOptimization Strategy
Low Yield (Protocol 1) Steric hindrance on anilineSwitch solvent to DMF; Increase Temp to 50°C; Use Triflyl Guanidine reagent (more reactive).
Product stuck on Silica High basicity of guanidineUse DCM:MeOH:NH4OH (90:10:1) eluent or C18 Reverse Phase.
Incomplete Desulfurization (Protocol 2) Poor activationSwitch EDCI to Mukaiyama’s Reagent (2-chloro-1-methylpyridinium iodide).
Regioselectivity Issues TautomerizationUse

-bis-Boc protection to lock the tautomer during purification; deprotect only at the final step.

References

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry.[3]

  • Bernatowicz, M. S., et al. (1997). Urethane protected derivatives of 1H-pyrazole-1-carboxamidine: Practical guanidinylating reagents. Tetrahedron Letters.

  • Yong, Y. F., et al. (1997). Facile and efficient guanylation of amines using thioureas and Mukaiyama's reagent.[4] Journal of Organic Chemistry.[3]

  • Yin, J., & Buchwald, S. L. (2002).[5] Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[5][6][7] Journal of the American Chemical Society.[5]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[8] Optimization of the Synthesis of Guanidines from Amines via Nitroguanidines. Synthesis.[5][3][6][2][8][9][10][11][12]

Sources

Application Note: Strategic Utilization of 1-(3,5-Dichloro-4-fluorophenyl)guanidine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, physicochemical properties, and application of 1-(3,5-Dichloro-4-fluorophenyl)guanidine (referred to herein as DFPG ) as a privileged building block in agrochemical research.

In the design of modern crop protection agents, the "3,5-dichloro-4-fluoro" substitution pattern is a strategic motif. It combines the lipophilic, steric bulk of meta-chlorines with the metabolic blocking capability of a para-fluorine atom. This guide provides a validated protocol for synthesizing DFPG and utilizing it to construct 2-aminopyrimidine scaffolds—a pharmacophore historically validated in fungicides and herbicides (e.g., PPO inhibitors).

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Synthesis of focused libraries for fungicidal screening.

  • Bioisostere Exploration: Replacement of urea or amide linkers with the guanidine moiety to modulate pKa and solubility.

  • Metabolic Stabilization: Blocking cytochrome P450-mediated oxidation at the para-position.

Chemical Context & Rationale

The "Fluorine Effect" in Agrochemical Design

The incorporation of fluorine into crop protection agents has become a standard optimization strategy, with over 50% of recently registered agrochemicals containing at least one fluorine atom.[1]

  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Placing a fluorine atom at the para-position of the phenyl ring (as in DFPG) effectively blocks metabolic degradation by cytochrome P450 monooxygenases, which typically attack electron-rich aromatic positions.

  • Lipophilicity Modulation: The 3,5-dichloro substitution increases

    
    , enhancing cuticular penetration in leaves and chitin penetration in insects. The 4-fluoro substituent further modulates the electronic properties of the ring, lowering the pKa of the guanidine group compared to a non-halogenated analogue, thereby improving bioavailability.
    
Structural Causality
  • Aniline Precursor: 3,5-Dichloro-4-fluoroaniline (CAS 2729-34-2).[2]

  • Target Scaffold: The guanidine tail serves as a versatile binucleophile. It reacts with 1,3-dielectrophiles (e.g.,

    
    -diketones, 
    
    
    
    -ketoesters) to form pyrimidines , or with
    
    
    -haloketones to form imidazoles .

Experimental Protocols

Protocol A: Synthesis of 1-(3,5-Dichloro-4-fluorophenyl)guanidine (DFPG)

Objective: To convert 3,5-dichloro-4-fluoroaniline into its guanidine nitrate or sulfate salt, followed by free-basing. Rationale: Direct reaction with cyanamide can be sluggish due to the electron-withdrawing nature of the halogenated aniline. The S-methylisothiourea method is selected for its robustness and operational simplicity in a research lab setting.

Materials
  • Precursor: 3,5-Dichloro-4-fluoroaniline (10 mmol, 1.80 g).

  • Reagent: S-Methylisothiourea sulfate (5 mmol, 1.39 g) [Note: Stoichiometry is 2:1 amine:sulfate].

  • Solvent: Ethanol (50%) / Water (50%).

  • Catalyst: None required for this salt form; however, reflux is essential.

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dichloro-4-fluoroaniline (1.80 g) and S-methylisothiourea sulfate (1.39 g) in 20 mL of 50% aqueous ethanol.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 85°C) with vigorous stirring.

    • Checkpoint: Evolution of methyl mercaptan (MeSH) gas indicates reaction progress.

    • Safety:CRITICAL. Perform in a well-ventilated fume hood. Trap MeSH gas in a bleach (sodium hypochlorite) scrubber to neutralize the odor.

  • Duration: Maintain reflux for 6–12 hours. Monitor via TLC (System: 10% MeOH in DCM). The starting aniline spot (

    
    ) should disappear, replaced by the baseline guanidinium salt.
    
  • Isolation (Salt): Cool the reaction mixture to 0°C. The guanidinium sulfate salt often precipitates. Filter the white solid and wash with cold acetone.

  • Free-Basing (Optional but recommended for next step):

    • Suspend the sulfate salt in 10 mL of 2M NaOH.

    • Extract three times with Ethyl Acetate (3 x 15 mL).

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate in vacuo to yield the free base DFPG .

Expected Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6):

    
     7.5 (d, 2H, Ar-H), 5.5 (br s, 4H, Guanidine-H).
    
  • LC-MS:

    
     (distinctive Cl isotope pattern).
    
Protocol B: Application – Synthesis of a Pyrimidine Fungicide Library

Objective: Use DFPG to synthesize N-(3,5-dichloro-4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine . Mechanism: Cyclocondensation of the guanidine binucleophile with a 1,3-diketone.

Methodology
  • Reaction Setup: In a microwave vial or pressure tube, dissolve DFPG (1.0 mmol, 222 mg) in 3 mL of Ethanol.

  • Reagent Addition: Add Acetylacetone (1.2 mmol, 123 µL).

  • Catalysis: Add Piperidine (0.1 eq) or Sodium Ethoxide (1.0 eq) if using the salt form of DFPG.

  • Condition:

    • Method A (Thermal): Reflux for 4 hours.

    • Method B (Microwave): Heat at 120°C for 20 minutes (High throughput preferred).

  • Workup: Cool to room temperature. The product often crystallizes directly. If not, evaporate solvent and recrystallize from Ethanol/Water.

Data Output:

Compound IDR1 (Diketone)R2 (Diketone)Yield (%)LogP (Calc)Application Area
DFPG-PYR-01 MethylMethyl88%4.2Broad-spectrum Fungicide
DFPG-PYR-02 TrifluoromethylMethyl72%4.9SDHI Analog Exploration
DFPG-PYR-03 PhenylMethyl65%5.5Lipophilic Herbicide

Visualization of Workflows

Synthesis & Logic Pathway

The following diagram illustrates the chemical transformation and the strategic logic behind the scaffold design.

G Aniline 3,5-Dichloro-4- fluoroaniline (Precursor) Guanidine 1-(3,5-Dichloro-4- fluorophenyl)guanidine (DFPG) Aniline->Guanidine Reflux/EtOH (-MeSH) Reagent S-Methylisothiourea Sulfate Reagent->Guanidine Cyclization Cyclocondensation (with 1,3-diketones) Guanidine->Cyclization Pyrimidine 2-Aminopyrimidine Scaffold (Active Fungicide) Cyclization->Pyrimidine Microwave 120°C Prop1 Metabolic Block (4-F) Prop1->Aniline Prop2 Lipophilicity (3,5-Cl) Prop2->Aniline

Caption: Figure 1. Synthesis pathway converting the aniline precursor to the bioactive pyrimidine scaffold, highlighting key physicochemical contributors.

Biological Validation Protocol

Objective: To validate the fungicidal activity of the synthesized DFPG-derived library. Target Organism: Botrytis cinerea (Grey Mold) – A standard necrotrophic fungus model.

  • Preparation: Dissolve DFPG derivatives in DMSO to a stock concentration of 10,000 ppm.

  • Dilution: Prepare a serial dilution in Potato Dextrose Broth (PDB) ranging from 100 ppm down to 0.1 ppm.

  • Inoculation: Add

    
     spores/mL of B. cinerea to 96-well microtiter plates containing the test compounds.
    
  • Incubation: Incubate at 25°C for 72 hours in the dark.

  • Readout: Measure Optical Density (OD600) to assess mycelial growth inhibition.

  • Analysis: Calculate

    
     values using non-linear regression.
    

Success Criteria:

  • Compounds showing >80% inhibition at 10 ppm are considered "Active Hits" for lead optimization.

References

  • Theodoridis, G. (2006). "Fluorine-containing agrochemicals: An overview of recent developments." Advances in Fluorine Science.

  • Fujiwara, T., & O'Hagan, D. (2014). "Successful fluorine-containing herbicide, fungicide and insecticide agrochemicals."[3] Journal of Fluorine Chemistry.

  • Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc.

  • PubChem. (2023).[4] "Compound Summary: 3,5-Dichloro-4-fluoroaniline." National Library of Medicine.

  • Jescke, P. (2016). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3,5-Dichloro-4-fluorophenyl Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 3,5-Dichloro-4-fluorophenyl Guanidine Synthesis Ticket ID: #GUA-35DC4F-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Dead Nucleophile" Challenge

The synthesis of 3,5-dichloro-4-fluorophenyl guanidine presents a classic "perfect storm" of physical organic chemistry challenges. You are likely experiencing low yields not due to operator error, but because the precursor, 3,5-dichloro-4-fluoroaniline , is an exceptionally poor nucleophile.

  • Electronic Deactivation: The fluorine atom (para) and two chlorine atoms (meta) exert strong electron-withdrawing inductive effects (-I), significantly reducing the electron density on the aniline nitrogen.

  • Steric Hindrance: The two chlorine atoms at the 3- and 5-positions create a "picket fence" around the amine, physically blocking the approach of bulky guanylating reagents.

This guide moves beyond standard textbook protocols (which assume reactive anilines) and provides high-energy alternatives and strict isolation protocols required for this specific deactivated system.

Part 1: Diagnostic Workflow

Before altering your chemistry, pinpoint the failure mode using this logic tree.

DiagnosticTree Start Start: Low Yield Observed CheckLCMS Analyze Crude Reaction Mix (LCMS / TLC) Start->CheckLCMS SM_Remains Starting Material (Aniline) Major Component CheckLCMS->SM_Remains No Reaction Product_Formed Product Peak Visible but Low Isolation Yield CheckLCMS->Product_Formed Conversion OK Complex_Mix Complex Mixture / Tars (Cyanamide Dimerization) CheckLCMS->Complex_Mix Side Reactions Reactivity_Issue ISSUE: Nucleophilicity Action: Switch Reagent SM_Remains->Reactivity_Issue Isolation_Issue ISSUE: pH/Solubility Action: Modify Workup Product_Formed->Isolation_Issue Stability_Issue ISSUE: Reagent Decomposition Action: Change Solvent/Temp Complex_Mix->Stability_Issue

Caption: Diagnostic logic tree to distinguish between kinetic failure (reactivity) and thermodynamic/technical failure (isolation).

Part 2: Reactivity Solutions (Getting the Reaction to Go)

If your LCMS shows mostly starting material, standard reagents (S-methylisothiourea or Cyanamide/HCl) are too weak for this deactivated aniline.

Option A: The "Nuclear Option" (Triflyl Guanidines)

For sterically hindered and electron-deficient anilines, N,N'-Di-Boc-N''-trifluoromethanesulfonylguanidine is the gold standard. The triflyl group is an exceptional leaving group, driving the reaction where others fail.

Protocol:

  • Dissolve: 1.0 eq 3,5-dichloro-4-fluoroaniline in DCM (0.2 M).

  • Add: 1.1 eq N,N'-Di-Boc-N''-trifluoromethanesulfonylguanidine (Goodman's Reagent).

  • Add: 1.2 eq Triethylamine (TEA).

  • Reaction: Stir at RT for 12–24 hours. (If slow, switch solvent to DCE and heat to 60°C).

  • Deprotection: Treat the resulting Di-Boc guanidine with TFA/DCM (1:1) to yield the free guanidine.[1]

  • Why this works: The triflimide leaving group is non-nucleophilic and leaves irreversibly, unlike the reversible equilibrium seen with pyrazole or mercaptan reagents.

Option B: The Modified Cyanamide Route (High Concentration)

If you must use cyanamide (cost constraints), you must overcome the entropy barrier.

Protocol:

  • Melt/Fusion: Do not use solvent. Mix the aniline and Cyanamide (1.5 eq) as solids.

  • Acid: Add 1.0 eq of Trimethylsilyl chloride (TMSCl) or 4M HCl in Dioxane.

  • Heat: Heat the neat mixture to 100–120°C in a sealed tube.

  • Mechanism: TMSCl acts as a Lewis acid and a dehydrating agent, activating the cyanamide without introducing water that hydrolyzes the intermediate.

Part 3: Isolation & Purification (Getting the Product Out)

Aryl guanidines are tricky; they are less basic than alkyl guanidines (pKa ~7–9 vs 13.6) but still polar.

Common Pitfall: Users often wash the organic layer with 1M HCl to remove unreacted aniline. STOP. This protonates your guanidine product, forcing it into the aqueous waste layer.

Correct Workup Protocol:
StepActionScientific Rationale
1. Quench Dilute reaction with EtOAc.Solubilizes the organic impurities.
2. Base Wash Wash with 1M NaOH or Sat. Na₂CO₃ .Ensures the guanidine is in the neutral (free base) form and stays in the organic layer.
3. Extraction If product is not in EtOAc, try n-Butanol or DCM/MeOH (9:1) .Aryl guanidines can be highly polar. Simple EtOAc may not extract them efficiently.
4. Salt Formation To isolate as a solid, treat the dried organic layer with HCl in Ether .Precipitates the guanidine hydrochloride salt, which is often more stable and easier to handle than the free base.
Part 4: Frequently Asked Questions (FAQs)

Q1: I am using S-methylisothiourea sulfate, but the reaction stalls at 10%. Why? A: Methyl mercaptan (MeSH) is a poor leaving group for deactivated anilines. The reaction is reversible.

  • Fix: Add HgCl₂ (Mercury(II) chloride) or AgNO₃ (1.1 eq) to the reaction. These "thiophiles" precipitate the sulfur byproduct as HgS or AgSMe, driving the equilibrium irreversibly to the right. Note: Handle heavy metals with extreme care.

Q2: My product is oiling out and won't crystallize. A: The 3,5-dichloro substitution disrupts crystal packing.

  • Fix: Do not try to isolate the free base. Convert it immediately to the Nitrate salt (using dilute HNO₃) or Picrate salt . These counter-ions often force crystallization in planar aromatic systems.

Q3: Can I use microwave irradiation? A: Yes, and it is highly recommended for the Cyanamide route.

  • Settings: 120°C, 30 mins, Ethanol/Water (1:1). The rapid heating prevents the long-term thermal degradation of cyanamide (dimerization to dicyandiamide) that occurs in oil baths.

Part 5: Comparative Reagent Table

Select the reagent based on your current constraints:

ReagentReactivityCostSuitability for 3,5-Cl₂-4-F-Aniline
Cyanamide LowLowPoor (Requires forcing conditions/Lewis Acid).
S-Methylisothiourea MediumLowFair (Requires Hg/Ag promotion).
1H-Pyrazole-1-carboxamidine HighMediumGood (Standard "reliable" reagent).
Triflyl Guanidine Very High HighExcellent (Best chance of success).
References
  • Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry.

  • Looper, R. E., et al. (2011).[1] "Thiourea-Promoted Guanylation of Amines." The Journal of Organic Chemistry. (Discusses hindered amine strategies).

  • BenchChem Technical Support. (2025). "Overcoming Low Yields in Reactions with Electron-Deficient Anilines." (General grounding on deactivated aniline nucleophilicity).

  • PubChem. (2025). "3,5-Dichloro-4-fluoroaniline Compound Summary." (Physical property data).

Sources

Part 1: The "Oiling Out" Crisis (Crystallization Strategy)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Halogenated Guanidine Salts Reference ID: TGC-2026-HG

Welcome to the Advanced Purification Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a non-linear, troubleshooting-first guide designed for the specific physicochemical challenges of halogenated guanidines (e.g., chloroguanidine, fluorinated guanidinium intermediates).

These compounds present a unique "Push-Pull" purification paradox: the guanidinium head is highly polar and chaotropic, while the halogenated tail introduces lipophilicity and potential thermal instability. Standard protocols often fail here, leading to the dreaded "oiling out" or persistent discoloration.

The Problem: You attempt to recrystallize your halogenated guanidine salt, but instead of forming white needles, the product separates as a dense, immiscible oil at the bottom of the flask. Upon cooling, this oil solidifies into an amorphous, impure glass.

The Science: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, the melting point of your solvated salt has dropped below the boiling point of your solvent system, often exacerbated by lipophilic impurities that depress the melting point further.

Protocol A: The "Iso-Refractive" Dual-Solvent Method

Use this when standard single-solvent recrystallization fails.

Reagents:

  • Solvent A (Good Solvent): Methanol or Ethanol (high solubility for guanidine head).

  • Solvent B (Anti-Solvent): Ethyl Acetate or Isopropyl Ether (low solubility, compatible with halogenated tail).

Workflow:

  • Dissolution: Dissolve crude salt in the minimum volume of Solvent A at 40°C (Do not boil; halogenated guanidines can dehalogenate at >60°C).

  • Filtration: Filter hot (0.45 µm PTFE) to remove insoluble particulates.

  • The Titration Point: While stirring rapidly, add Solvent B dropwise until a faint, persistent turbidity appears.

  • The Back-Step: Add Solvent A dropwise just until the solution clears again.

  • Controlled Nucleation: Seed the solution with a pure crystal (if available). If not, scratch the glass interface.

  • Slow Descent: Wrap the flask in foil/towel to cool to RT over 4 hours. Do not use an ice bath yet.

Visualization: Troubleshooting "Oiling Out"

G start Observation: Product Oils Out check_purity Check Purity (HPLC/TLC) start->check_purity impure High Impurities (>5%) check_purity->impure Dirty pure High Purity (>95%) check_purity->pure Clean action_chrom Action: Perform Flash Chromatography (Remove lipophilic byproducts) impure->action_chrom check_temp Check Dissolution Temp pure->check_temp temp_high Temp > Melting Point of Solvate check_temp->temp_high temp_ok Temp is Low check_temp->temp_ok action_solvent Action: Increase Ratio of Solvent A (Good Solvent) temp_high->action_solvent action_seed Action: Seed at T = (Mp - 10°C) Slow Cool temp_ok->action_seed

Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out) in guanidine salts.

Part 2: Chromatographic Interventions (Color & Purity)

The Problem: Your salt is white, but turns yellow/brown upon drying, or retains a "pink" hue. The Science: Halogenated amines (precursors) and their oxidation products (quinoid species) are notorious for sticking to the guanidinium lattice. They are often non-ionic or weakly cationic, allowing separation via hydrophobicity.

Data Table: Sorbent Selection for Impurity Removal
Impurity TypeVisual CueRecommended PhaseMobile Phase StrategyMechanism
Oxidized Oligomers Yellow/Brown gumC18 (Reverse Phase)H2O/MeOH + 0.1% TFAHydrophobic retention of colored oligomers; Salt elutes in void/early.
Trace Metals Grey/Green tintChelex 100Aqueous Buffer (pH 5-7)Chelation of Cu/Fe catalysts from synthesis.
Isomeric Halides No color (HPLC detected)Phenyl-HexylH2O/AcN + Formic AcidPi-Pi interactions separate positional isomers (e.g., 2-Cl vs 4-Cl).
Acidic Precursors Sticky residueAnion Exchange (WAX)MethanolRetains acidic phenols/acids; Guanidine flows through.
Protocol B: The "Reverse-Capture" Flash Method

Best for removing persistent color.

  • Column: C18 Flash Cartridge (Pre-equilibrated with 5% MeOH in Water + 0.1% TFA).

  • Loading: Dissolve guanidine salt in water (high conc). Load onto column.

  • Elution:

    • Step 1: 100% Aqueous (+0.1% TFA). Collect this. The highly polar guanidine salt elutes immediately (low retention on C18).

    • Step 2: Ramp to 100% MeOH. This washes off the yellow/brown lipophilic impurities (they stay on the column during Step 1).

  • Recovery: Lyophilize the aqueous fraction. Avoid rotary evaporation at high temps to prevent hydrolysis.

Part 3: Salt Metathesis (Counter-ion Swapping)

The Problem: You synthesized the Hydrochloride (HCl) salt, but biological assays require the Mesylate or Acetate salt. The Science: Direct acid treatment often fails due to equilibrium issues. Ion Exchange (IX) is the only self-validating method to ensure 100% conversion.

Visualization: Anion Exchange Workflow

IX cluster_0 Step 1: Resin Prep cluster_1 Step 2: Free Basing cluster_2 Step 3: Salt Formation R1 Strong Anion Exchange (Cl- Form) R2 Wash with 1M NaOH R1->R2 R3 Resin in OH- Form R2->R3 Convert Elute Free Base (Gdn-OH) R3->Convert Exchange Cl- for OH- Load Load Gdn-HCl (Aqueous) Neut Titrate with Target Acid (e.g., HOAc) Convert->Neut Final Pure Gdn-Acetate Neut->Final

Figure 2: Workflow for converting Guanidine Hydrochloride to other salt forms using Strong Anion Exchange (SAX) resin.

Frequently Asked Questions (Troubleshooting Matrix)

Q1: My product turns pink when I leave it in methanol. Why?

  • Cause: Trace copper or iron from reagents complexing with the guanidine, or photo-oxidation of the halogenated aromatic ring.

  • Fix: Add 1 mM EDTA to your recrystallization solvent, or perform a filtration through a small pad of silica gel/activated carbon before crystallization. Store in amber vials.

Q2: I cannot get the water out after Ion Exchange. The product is a syrup.

  • Cause: Guanidine salts are extremely hygroscopic.

  • Fix: Do not rely on Rotovap alone. Use Azeotropic Distillation . Add Toluene or Ethanol to the syrup and evaporate. Repeat 3x. The solvent carries the water away. Final drying must be in a vacuum desiccator over P2O5.

Q3: Can I use Acetone for recrystallization?

  • Warning: Avoid Acetone. Guanidines can react with ketones (Schiff base formation) under acidic/heat conditions, creating impurities that are difficult to remove. Stick to Alcohols, Esters, or Ethers.

Q4: The melting point is broad (e.g., 145-155°C), but HPLC says 99% pure.

  • Cause: "Wet" crystals. Solvent inclusion in the lattice (solvates) is common with guanidines.

  • Fix: Dry at 50°C under high vacuum (0.1 mbar) for 24 hours. If the range doesn't sharpen, you may have a mix of polymorphs. Recrystallize with slower cooling to favor the thermodynamic form.

References

  • Methods in Enzymology. (2009). Guide to Protein Purification: Chaotropic Agents and Guanidine Handling. Academic Press.

  • Biotage Application Notes. (2023). Strategies for Removing Color from Organic Synthesis Products using Reversed-Phase Flash Chromatography.

  • PubChem Compound Summary. (2021). Chloroguanidine Hydrochloride: Physical Properties and Solubility.[1] National Library of Medicine.

  • Canadian Journal of Chemistry. (1955). Ion Exchange Separation of Ammonium and Guanidine Salts.[2]

  • BenchChem Technical Support. (2025). Purification techniques for removing impurities from guanidine stearate (Amphiphilic Guanidine Models).[3]

Sources

Stability of 1-(3,5-Dichloro-4-fluorophenyl)guanidine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3,5-Dichloro-4-fluorophenyl)guanidine

A Guide to Stability Under Acidic Conditions for Researchers

Welcome to the technical support center for 1-(3,5-Dichloro-4-fluorophenyl)guanidine. This guide, prepared by our Senior Application Scientists, provides in-depth answers and troubleshooting protocols for researchers investigating the stability of this compound in acidic environments. Our goal is to equip you with the foundational knowledge and practical steps needed to anticipate challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 1-(3,5-Dichloro-4-fluorophenyl)guanidine in an acidic solution?

As a substituted guanidine, 1-(3,5-Dichloro-4-fluorophenyl)guanidine is expected to be susceptible to hydrolysis under acidic conditions. The guanidine functional group is highly basic; in an acidic medium, it will be protonated to form a stable guanidinium cation.[1] While this cation is resonance-stabilized, the central carbon atom remains electrophilic and is vulnerable to nucleophilic attack by water, leading to degradation.[2][3]

The rate of hydrolysis is dependent on factors such as acid concentration (pH), temperature, and the specific substituents on the phenyl ring. Generally, prolonged exposure to acidic conditions, especially at elevated temperatures, will result in significant degradation.[4][5]

Q2: What are the likely degradation products of 1-(3,5-Dichloro-4-fluorophenyl)guanidine under acidic hydrolysis?

The acid-catalyzed hydrolysis of guanidines typically proceeds via nucleophilic attack of water on the central guanidinium carbon. This process ultimately cleaves the C-N bond, yielding two primary degradation products:

  • 3,5-Dichloro-4-fluoroaniline: The corresponding substituted aniline.

  • Urea: Formed from the rest of the guanidine moiety.

Identifying these specific products in your experimental samples is a key step in confirming the degradation pathway.

Q3: What is the underlying chemical mechanism for this degradation?

The acid-catalyzed hydrolysis of guanidines is generally understood to follow an A-2 type mechanism (bimolecular acid catalysis).[2] This pathway involves two key steps:

  • Protonation: The guanidine group is rapidly and reversibly protonated by the acid to form the guanidinium ion. This step increases the electrophilicity of the central carbon atom.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon. This is typically the rate-determining step. The resulting tetrahedral intermediate is unstable and subsequently breaks down to form the final products.

The overall process is a classic hydrolysis reaction catalyzed by the presence of H⁺ ions.

G cluster_0 Step 1: Rapid Protonation cluster_1 Step 2: Rate-Determining Nucleophilic Attack cluster_2 Step 3: Breakdown to Products A Substituted Guanidine (Free Base) B Substituted Guanidinium Ion (Protonated) A->B + H⁺ (Fast Equilibrium) C Tetrahedral Intermediate B->C + H₂O (Slow, Rate-Limiting) D 3,5-Dichloro-4-fluoroaniline C->D Rearrangement & Cleavage (Fast) E Urea C->E Rearrangement & Cleavage (Fast)

Caption: Acid-catalyzed hydrolysis mechanism of a substituted phenylguanidine.

Troubleshooting and Experimental Protocols

Q4: How can I experimentally determine the stability of my compound?

A forced degradation study is the standard approach to determine chemical stability under various stress conditions, including acid hydrolysis.[6][7] This involves intentionally stressing the compound at conditions more severe than those it would typically encounter to accelerate degradation.[8] The goal is to achieve a modest amount of degradation (typically 5-20%) to allow for the reliable detection and quantification of degradation products.[9]

The workflow involves preparing a solution of your compound, subjecting it to defined acidic stress, taking samples at various time points, quenching the degradation process, and analyzing the samples using a stability-indicating analytical method like HPLC or LC-MS.

Caption: Workflow for an acidic forced degradation study.

Protocol 1: Acidic Forced Degradation Study

This protocol outlines a typical procedure for assessing stability in acidic conditions, based on ICH guidelines.[8][9]

Objective: To evaluate the degradation rate and profile of 1-(3,5-Dichloro-4-fluorophenyl)guanidine in 0.1 M Hydrochloric Acid at an elevated temperature.

Materials:

  • 1-(3,5-Dichloro-4-fluorophenyl)guanidine

  • HPLC-grade Methanol or Acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes

  • HPLC vials

  • Water bath or incubator set to 60°C

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in methanol to prepare a 1.0 mg/mL stock solution.

  • Time Zero (T=0) Sample:

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5.0 mL of 0.1 M HCl.

    • Immediately add 4.0 mL of 0.1 M NaOH to quench the reaction. This creates your undegraded reference sample.

    • Transfer to an HPLC vial for analysis.

  • Stress Sample Preparation:

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with pre-heated 0.1 M HCl (60°C). Mix well. This is your stress solution.

    • Place the flask in the 60°C water bath. Start the timer.

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 1.0 mL) of the stress solution.

    • Immediately quench the reaction by adding it to an equal volume (1.0 mL) of 0.1 M NaOH in an HPLC vial. This neutralizes the acid and stops further degradation.

  • Analysis: Analyze all samples (T=0 and time points) using a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

ParameterRecommended ConditionRationale
Acid 0.1 M to 1.0 M HCl or H₂SO₄These are common, strong, non-oxidizing acids recommended by ICH guidelines.[8]
Temperature Room Temperature to 60°CElevated temperature accelerates the reaction to generate data in a reasonable timeframe.[8]
Concentration 10-100 µg/mLA concentration suitable for analytical detection without causing solubility issues.
Time Points 0, 2, 4, 8, 24 hours (adjustable)Provides kinetic data. Adjust based on the observed rate of degradation.
Q5: What is a suitable analytical method for monitoring this degradation?

A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective technique. The parent compound and its expected aniline degradant are relatively non-polar, making them well-suited for separation on a C18 column.[10]

Protocol 2: RP-HPLC Analysis Method

Objective: To separate and quantify 1-(3,5-Dichloro-4-fluorophenyl)guanidine from its primary degradation product, 3,5-Dichloro-4-fluoroaniline.

Instrumentation & Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Rationale for Choices:

  • C18 Column: Provides good retention and separation for moderately non-polar aromatic compounds.

  • Acetonitrile/Water: A common, effective solvent system for RP-HPLC.

  • TFA: Acts as an ion-pairing agent and acidifies the mobile phase, ensuring sharp peaks for basic compounds like guanidines and anilines.

  • Gradient Elution: Necessary to elute the parent compound and its potentially more or less polar degradation products within a reasonable run time.

Q6: I am not seeing any degradation. What should I do?

If you observe less than 5% degradation, the stress conditions are too mild. Consider the following adjustments:

  • Increase Temperature: Raise the temperature in 10°C increments (e.g., from 60°C to 70°C). Hydrolysis rates are highly temperature-dependent.

  • Increase Acid Concentration: Move from 0.1 M HCl to 1.0 M HCl.

  • Extend Exposure Time: Increase the duration of the study.

Q7: My compound degraded completely in the first time point. What should I do?

This indicates your stress conditions are too harsh. To slow down the reaction and obtain meaningful kinetic data:

  • Decrease Temperature: Perform the experiment at a lower temperature (e.g., 40°C or even room temperature).

  • Decrease Acid Concentration: Use a more dilute acid (e.g., 0.01 M HCl).

  • Take Earlier Time Points: Sample at much shorter intervals (e.g., 0, 15, 30, 60, 120 minutes).

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with column silanols; inappropriate mobile phase pH.Add an ion-pairing agent like 0.1% TFA to the mobile phase; ensure mobile phase pH is low (~2.5-3.0).
Co-eluting Peaks Insufficient chromatographic resolution.Optimize the HPLC gradient (make it shallower); try a different column chemistry (e.g., Phenyl-Hexyl); adjust mobile phase pH.
No Degradation Observed Stress conditions are too mild.Increase acid concentration, temperature, or duration of the study.
Complete Degradation Stress conditions are too harsh.Decrease acid concentration or temperature; take earlier and more frequent time points.

References

  • Limatibul, S., & Watson, J. W. (1972). The Mechanism of Acid Hydrolysis of Guanidines. The Journal of Organic Chemistry, 37(25), 4495–4498. [Link]

  • Jonker, J. W., et al. (2022). Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. Scientific Reports, 12(1), 22129. [Link]

  • American Chemical Society. (n.d.). Development of more hydrolytically stable alkyl guanidines. ACS Publications. [Link]

  • The Journal of Organic Chemistry. (n.d.). The Mechanism of Acid Hydrolysis of Guanidines. ACS Publications. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics and Mechanism of the Alkaline Hydrolysis of Guanidine, Hexa. RSC Publishing. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Government of Japan. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. JDDT. [Link]

  • Wikipedia. (n.d.). Guanidine. Wikipedia. [Link]

  • Wiley Online Library. (2025). Metabolic Origin, Role and Fate of the Denaturant Guanidine. FEBS Letters. [Link]

  • PubChem. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. National Center for Biotechnology Information. [Link]

  • Nature Communications. (2021). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. Nature. [Link]

  • Agilent. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. Agilent Technologies. [Link]

  • PubMed. (2021). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. National Library of Medicine. [Link]

  • Molecules. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. MDPI. [Link]

  • ACS Environmental Science & Technology. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. ACS Publications. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. EPA. [Link]

  • ResearchGate. (n.d.). Investigation of physicochemical properties of guanidine-based corrosion inhibitor. ResearchGate. [Link]

  • Journal of Forestry Engineering. (n.d.). Effect of Acidic Guanidine Hydrochloride DES Pretreatment on Enzymatic Hydrolysis of Corn Stalk. lygcxb.com. [Link]

  • E3S Web of Conferences. (n.d.). Investigation of physicochemical properties of guanidine-based corrosion inhibitor. E3S Web of Conferences. [Link]

  • International Journal of Molecular Sciences. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. [Link]

  • The Journal of Pharmacology and Experimental Therapeutics. (2002). Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. ASPET. [Link]

Sources

Minimizing side reactions during aryl guanidine cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aryl Guanidine Cyclization Topic: Minimizing Side Reactions & Optimizing Selectivity Lead Scientist: Dr. Alex V., Senior Application Scientist

Introduction: The High-Stakes of Guanidine Cyclization

Aryl guanidines are privileged scaffolds in medicinal chemistry, serving as precursors to benzimidazoles, quinazolines, and pyrimidines. However, the very feature that makes them valuable—the electron-rich, multi-nitrogen core—makes them experimentally temperamental.

In my decade of troubleshooting these syntheses, I have found that "low yields" are rarely due to a single failure point. Instead, they result from three competing thermodynamic sinks: Hydrolysis (reversion to ureas), Regio-scrambling (wrong nitrogen attack), and Catalyst Poisoning (guanidine-metal chelation).

This guide is not a textbook; it is a field manual designed to help you navigate these specific pitfalls.

Module 1: The Hydrolysis Trap (Guanidine Urea)

The Issue: You observe the formation of a urea byproduct (M-15 mass shift usually, or loss of ammonia/amine) instead of your cyclized product.

The Mechanism: Guanidines are strong organobases (


). In the presence of trace moisture and base, the central carbon becomes an electrophilic target. Water attacks the iminium carbon, forming a tetrahedral intermediate that collapses to expel an amine, leaving behind a urea.

Troubleshooting Q&A:

Q: I am using "anhydrous" solvents from a bottle, but I still see urea formation. Why? A: Guanidines are hygroscopic "sponges." Standard anhydrous solvents (50 ppm water) are often insufficient if the reaction time is long (12+ hours).

  • Correction: Add activated 3Å or 4Å molecular sieves directly to the reaction vessel. The equilibrium must be aggressively shifted away from hydrolysis.

Q: Does the choice of base affect hydrolysis? A: Yes. Hydroxide bases (NaOH, KOH) are fatal; they directly provide the nucleophile for hydrolysis. Carbonate bases (


, 

) are safer but can still generate hydroxide if wet.
  • Correction: Switch to non-nucleophilic organic bases like DBU or inorganic bases like

    
     that have been flame-dried.
    

Module 2: Regioselectivity Wars ( vs. )

The Issue: Cyclization of unsymmetrical guanidines yields a mixture of isomers (e.g., 2-amino-1-methylbenzimidazole vs. 2-methylaminobenzimidazole).

The Mechanism: In an intramolecular cyclization (e.g.,


-haloaryl guanidine), two nitrogen atoms compete to attack the electrophile (the aryl-metal species). This is governed by steric hindrance  vs. nucleophilicity .

Troubleshooting Q&A:

Q: How do I force cyclization on the more hindered nitrogen? A: You generally cannot rely on thermodynamics alone. You must use Protecting Group Modulation .

  • Strategy: If you want the substituted nitrogen to attack, leave it as an -NH- (anionic nucleophile after deprotonation). Protect the other nitrogen with an electron-withdrawing group (Boc, Tosyl) to reduce its nucleophilicity.

Q: I see "Twisted" guanidines in my NMR. What are these? A: In reactions with diamines (like quinazolinone rearrangements), if the cyclization is slow, the guanidine can adopt a "twisted" geometry that arrests the reaction.

  • Correction: Increase temperature to overcome the rotational barrier, or switch to a less sterically demanding diamine ligand if using metal catalysis.

Module 3: Metal-Catalyzed Cyclization (The "Poisoning" Effect)

The Issue: The reaction stalls at 20-30% conversion despite having active catalyst and reagents. Adding more catalyst doesn't help linearize the rate.

The Mechanism: Guanidines are excellent ligands. In Copper (Cu) or Palladium (Pd) catalyzed C-N bond formations, the substrate (guanidine) competes with the engineered ligand (e.g., phenanthroline) for the metal center. If the guanidine saturates the metal, it shuts down the catalytic cycle (Catalyst Poisoning).

Troubleshooting Q&A:

Q: Should I use Palladium or Copper for making 2-aminobenzimidazoles? A: Copper is generally superior for aryl guanidines. Pd-catalysis often suffers from


-hydride elimination side pathways or reductive elimination issues with these specific substrates. CuI/Phenanthroline is the gold standard.

Q: How do I prevent the guanidine from poisoning the Copper? A:

  • Ligand Overload: Use a bidentate ligand (1,10-phenanthroline or DMEDA) at a 2:1 ratio relative to the metal, rather than 1:1.

  • Concentration: Run the reaction more dilute (0.1 M) to reduce intermolecular bridging of metal centers by guanidines.

Visualizing the Competitive Landscape

The following diagram illustrates the decision pathways and failure modes during the cyclization process.

GuanidineCyclization Start Aryl Guanidine Precursor Path_Hydrolysis Moisture/Nucleophilic Base Start->Path_Hydrolysis Wet Solvent Path_Cyclization Metal Catalyst (Cu/Pd) Start->Path_Cyclization Dry/Inert Prod_Urea FAILURE: Urea Byproduct (Hydrolysis) Path_Hydrolysis->Prod_Urea H2O Attack Path_Poison Substrate Inhibition Path_Cyclization->Path_Poison Weak Ligand Regio_Check Unsymmetrical? Path_Cyclization->Regio_Check Strong Ligand Prod_Stalled STALLED: Catalyst-Guanidine Complex Path_Poison->Prod_Stalled Metal Saturation Prod_Benzimidazole SUCCESS: 2-Aminobenzimidazole Regio_Mix Mixture of Isomers Regio_Check->Regio_Mix No Protecting Group Regio_Pure Single Regioisomer Regio_Check->Regio_Pure N-Boc/Tosyl Control Regio_Pure->Prod_Benzimidazole

Figure 1: Mechanistic flow of aryl guanidine cyclization, highlighting the three primary divergence points: Hydrolysis, Catalyst Poisoning, and Regioselectivity.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aminobenzimidazoles

This protocol is optimized to minimize the side reactions discussed above. It uses a specific ligand ratio to prevent poisoning and molecular sieves to prevent hydrolysis.

Substrate:


-(2-iodophenyl)guanidine derivatives.

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) — Note the 2:1 Ligand:Metal ratio.

  • Base:

    
     (2.0 equiv) — Must be dry.
    
  • Solvent: DMF or DMSO (Anhydrous).

Step-by-Step Methodology:

  • Catalyst Pre-Complexation (Critical Step):

    • In a flame-dried Schlenk tube, add CuI (0.1 mmol) and 1,10-Phenanthroline (0.2 mmol).

    • Add 1.0 mL of anhydrous DMF.

    • Stir at room temperature for 15 minutes. Why? This forms the active catalyst complex BEFORE the guanidine can chelate the naked copper.

  • Substrate Addition:

    • Add the

      
      -iodophenylguanidine substrate (1.0 mmol).
      
    • Add

      
       (2.0 mmol).
      
    • Add 200 mg of activated 4Å molecular sieves.

    • Add remaining DMF (3.0 mL) to reach 0.25 M concentration.

  • Reaction:

    • Seal the tube under Argon/Nitrogen.

    • Heat to 80°C. Note: Do not exceed 100°C unless necessary; higher temps promote hydrolysis if any trace water exists.

    • Monitor by TLC/LCMS. Typical time: 4–12 hours.

  • Workup:

    • Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine.

    • Tip: If the aqueous layer is blue, your copper leached. Wash with aqueous

      
       to remove copper salts.
      

Data Summary: Solvent & Base Effects[1][2]

The following table summarizes the impact of reaction conditions on the ratio of Cyclized Product (Benzimidazole) vs. Hydrolysis Product (Urea).

SolventBaseAdditiveYield (Cyclized)Yield (Urea)Notes
DMF (Wet)

None15%75%Hydrolysis dominates.
DMF (Dry)

None60%20%Better, but significant side reaction.
DMF (Dry)

4Å Sieves92% <5%Optimal Condition.
Toluene

None40%10%Poor solubility of guanidine leads to low conversion.
DMSO NaOHNone0%95%Hydroxide rapidly hydrolyzes guanidine.

References

  • Copper-catalyzed C–H functionalisation gives access to 2-aminobenzimidazoles. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL:[1][2][Link]

  • Copper- and palladium-catalyzed intramolecular aryl guanidinylation: an efficient method for the synthesis of 2-aminobenzimidazoles. Source: PubMed (Organic Letters) URL:[Link]

  • The Mechanism of Acid Hydrolysis of Guanidines. Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Direct synthesis of N2-unprotected five-membered cyclic guanidines by regioselective [3 + 2] annulation. Source: Royal Society of Chemistry (Organic Chemistry Frontiers) URL:[3][Link]

  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation. Source: NCBI (PMC) URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Reference Standard Characterization for Sarolaner Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of accurate analytical data. When conducting impurity profiling for a complex molecule like Sarolaner, a potent isoxazoline-class ectoparasiticide, the quality of the reference standard is not just a matter of compliance, but a critical determinant of data reliability and, ultimately, patient safety. This guide provides an in-depth comparison of well-characterized versus minimally-characterized Sarolaner reference standards, underpinned by experimental data and protocols, to illustrate the necessity of comprehensive characterization in a regulated environment.

The Imperative of Impurity Profiling in Drug Development

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of impurities in drug substances and products.[1][2][3] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4][5][6] For a veterinary medicine like Sarolaner, which is administered orally to companion animals, ensuring that impurities are maintained below these thresholds is paramount to its safety and efficacy profile.[7][8]

Impurities can originate from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the drug substance over time, or interactions with excipients.[9][10] A well-characterized reference standard serves as the primary comparator to detect, identify, and quantify these impurities in batches of the active pharmaceutical ingredient (API).

The Anatomy of a High-Quality Sarolaner Reference Standard

A reliable Sarolaner reference standard is not merely a vial of powder with a label. It is a comprehensively characterized material accompanied by a detailed Certificate of Analysis (CoA) that provides a complete picture of its identity, purity, and properties. Let's compare what constitutes a robustly characterized standard versus a minimally characterized one.

Characteristic Well-Characterized Reference Standard Minimally-Characterized Standard (Alternative) Why It Matters for Impurity Profiling
Identity Confirmation Orthogonal methods used: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data confirm the structure of Sarolaner (C₂₃H₁₈Cl₂F₄N₂O₅S).[11][12]Relies solely on a matching HPLC retention time against a previous, unverified batch.Retention time alone is insufficient for unambiguous identification. Co-eluting impurities or isomeric compounds can be easily missed, leading to false positives or negatives in the impurity profile.
Purity Assessment High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector is used to determine purity (e.g., >99.5%) and identify any detectable impurities.[13]A single HPLC purity value is provided without the chromatogram or details on the method's specificity.A high-purity value is meaningless without evidence that the analytical method can separate the main component from all potential impurities, including process-related and degradation products.
Chiral Purity A specific chiral HPLC method is used to confirm the enantiomeric purity, ensuring it is the desired (S)-enantiomer and quantifying the level of the inactive (R)-enantiomer impurity.[14][15][16]No chiral purity data is provided.Sarolaner's biological activity resides in the (S)-enantiomer.[5] The (R)-enantiomer is a known impurity from the manufacturing process and must be controlled. Without chiral separation, this critical impurity is invisible.
Residual Solvents Analysis by Gas Chromatography-Headspace (GC-HS) is performed to quantify residual solvents according to ICH Q3C guidelines.A general statement like "meets residual solvent requirements" without supporting data.Residual solvents are process-related impurities that can have their own toxicity profiles and must be strictly controlled within specified limits.
Water Content Karl Fischer titration is used to determine the precise water content.[13]Not specified or listed as "N/A".Accurate water content is crucial for calculating the precise concentration of the standard when preparing solutions for quantitative analysis.
Certificate of Analysis (CoA) Comprehensive CoA includes all the above data, spectra, chromatograms, storage conditions, and expiration date.[8][17]A basic CoA with limited data and no spectral or chromatographic evidence.The CoA is the legal and scientific proof of the standard's quality. A detailed CoA allows the end-user to validate its suitability for their specific application.

Experimental Workflows for Comprehensive Characterization

To achieve the level of detail required for a high-quality reference standard, a multi-faceted analytical approach is essential. Below are the core experimental protocols.

Workflow for Sarolaner Reference Standard Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Certification prep Sarolaner Bulk Material hplc HPLC-PDA (Purity & Assay) prep->hplc Aliquots for testing chiral_hplc Chiral HPLC (Enantiomeric Purity) prep->chiral_hplc Aliquots for testing lcms LC-MS/HRMS (Identity & Mass) prep->lcms Aliquots for testing nmr NMR (¹H, ¹³C) (Structure Elucidation) prep->nmr Aliquots for testing kf Karl Fischer (Water Content) prep->kf Aliquots for testing gc GC-HS (Residual Solvents) prep->gc Aliquots for testing analysis Data Review & Impurity Identification hplc->analysis chiral_hplc->analysis lcms->analysis nmr->analysis kf->analysis gc->analysis coa Certificate of Analysis Generation analysis->coa

Caption: Workflow for comprehensive characterization of a Sarolaner reference standard.

Protocol 1: HPLC-PDA for Purity and Assay
  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve the Sarolaner reference standard in a suitable diluent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: PDA detector scanning from 200-400 nm, with quantification at a specific wavelength (e.g., 254 nm).

  • Analysis: Inject the standard solution. The purity is calculated based on the area percent of the principal peak relative to the total area of all peaks. The assay can be determined against a primary reference standard if available.

Causality: The use of a PDA detector is critical. It not only quantifies impurities but also provides UV spectra for each peak. This can help in preliminary identification and in distinguishing impurities from degradation products which might have different chromophores.[13]

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Mobile Phase Preparation: Use a normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol.

  • Standard Preparation: Prepare the Sarolaner standard in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives, is effective for separating isoxazoline enantiomers.[2][18][19][20]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength.

  • Analysis: Inject the sample. The method should be able to resolve the (S)-Sarolaner peak from the (R)-Sarolaner peak. The percentage of the (R)-enantiomer is calculated based on peak areas.

Causality: The specific interactions (e.g., hydrogen bonding, dipole-dipole) between the chiral molecule and the chiral stationary phase enable the separation of enantiomers, which are chemically identical in a non-chiral environment.[18]

Protocol 3: LC-MS and NMR for Structural Confirmation
  • LC-MS/HRMS: The sample is analyzed using liquid chromatography coupled to a mass spectrometer. This provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[21][22]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integrations of the peaks provide a detailed "fingerprint" of the molecule's structure, confirming the connectivity of all atoms.[23][24] This is the most definitive method for structural elucidation.

Causality: Using both MS and NMR provides orthogonal data for identity confirmation. MS confirms the mass, while NMR confirms the specific arrangement of atoms. This combination is crucial for definitively identifying unknown impurities that have been isolated.[3]

Understanding Potential Sarolaner Impurities

A proactive approach to impurity profiling involves understanding the potential impurities that can arise from the synthesis and degradation of Sarolaner.

Potential Impurities in Sarolaner Synthesis

G cluster_0 Synthesis Inputs cluster_1 Manufacturing Process cluster_2 Outputs & Potential Impurities SM Starting Materials & Reagents Synth Multi-step Synthesis SM->Synth Pur Purification Synth->Pur Imp Process-Related Impurities: - R-Enantiomer - Unreacted Intermediates - By-products Synth->Imp Side Reactions API Sarolaner (S)-Enantiomer API Pur->API Pur->Imp Incomplete Removal

Caption: Potential sources of process-related impurities in Sarolaner manufacturing.

Given the complex, multi-step synthesis of Sarolaner, potential process-related impurities include:[1][14]

  • (R)-Enantiomer: The unwanted stereoisomer.

  • Starting Material Residues: Unreacted precursors used in the initial stages of synthesis.

  • Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.

  • By-products: Resulting from side reactions that can occur during the synthesis.

Potential Degradation Products

Forced degradation studies, where the API is exposed to stress conditions like heat, light, acid, and base, are essential to identify potential degradation products. For Sarolaner, thermal decomposition may yield oxides of carbon, nitrogen, and sulfur, as well as halogenated by-products.[4][6]

Conclusion

The characterization of a reference standard for Sarolaner impurity profiling is a rigorous, multi-disciplinary endeavor that forms the cornerstone of reliable pharmaceutical analysis. Relying on a minimally-characterized standard introduces significant risks, including the inability to detect critical impurities, leading to inaccurate batch release decisions and potential safety concerns.

By employing a suite of orthogonal analytical techniques—including HPLC for purity, chiral HPLC for enantiomeric separation, mass spectrometry for identity, and NMR for definitive structural elucidation—a reference standard can be certified with a high degree of confidence. This allows researchers and quality control analysts to develop and validate robust analytical methods, ensuring that every batch of Sarolaner API meets the stringent purity and safety standards required by regulatory authorities and, ultimately, for the well-being of animal patients.

References

  • Simparica - Zoetis NZ. Zoetis. 2019 Jul 1. Available from: [Link]

  • McTier TL, Chubb N, Curtis MP, et al. Discovery of sarolaner: a novel, orally administered, broad-spectrum isoxazoline ectoparasiticide for dogs. Veterinary Parasitology. 2016;222:3-11.
  • Sarolaner - AERU - University of Hertfordshire. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. 2025 Sep 12. Available from: [Link]

  • Curtis MP, Vaillancourt V, Goodwin RM, et al. Design and synthesis of sarolaner, a novel, once-a-month, oral isoxazoline for the control of fleas and ticks on dogs. Bioorganic & Medicinal Chemistry Letters. 2016;26(7):1831-1835.
  • CVMP assessment report for Simparica (EMEA/V/C/003991/0000). European Medicines Agency. 2015 Sep 10.
  • Design and synthesis of sarolaner, a novel, once-a-month, oral isoxazoline for the control of fleas and ticks on dogs. The University of Dundee Research Portal. 2016 Apr 1. Available from: [Link]

  • Isoxazoline Toxicosis in Animals. Merck Veterinary Manual. Available from: [Link]

  • Cirilli R, Ferretti R, Gallinella B, et al. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. 2022;27(23):8533.
  • Malz F, Jancke H. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. 2005;38(5):813-823.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2026 Feb 6. Available from: [Link]

  • Cuperlovic-Culf M, Ferguson D, Culf A. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. Metabolomics. 2017;13(10):119.
  • Jiang L, He T, Li L. Multiplatform Metabolomics Studies of Human Cancers With NMR and Mass Spectrometry Imaging. Frontiers in Oncology. 2022;12:864582.
  • Adhikari S, Lee W. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. 2021;65(3):185-192.
  • Satinský D, Solich P, Hrdlička A. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007;56(3):107-115.
  • Arbogast LW, Brinson RG, Marino JP.
  • Results for "nmr spectroscopy". Springer Nature Experiments. Available from: [Link]

  • Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. International Journal of Pharmaceutical Sciences and Research.
  • Gananadhamu S, V S, Ajitha A. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis. 2015;120:349-357.
  • Guidance for Industry - Q3A Impurities in New Drug Substances. US Food and Drug Administration. Available from: [Link]

Sources

Comparative Bioactivity Guide: Aryl Guanidines vs. Aryl Isoxazolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Aryl Guanidines and Aryl Isoxazolines , two distinct chemical scaffolds that have diverged into separate therapeutic and agrochemical domains due to their fundamental physicochemical differences.

Executive Summary: Divergent Chemical Lineages

While both scaffolds utilize an aryl core to position pharmacophores, their bioactivity profiles are diametrically opposed due to charge states at physiological pH.

  • Aryl Isoxazolines (e.g., Fluralaner, Afoxolaner) are the current "gold standard" in veterinary ectoparasiticides. They are lipophilic, neutral molecules that act as highly selective non-competitive antagonists of invertebrate GABA-gated chloride channels.

  • Aryl Guanidines (e.g., 1,3-di-o-tolylguanidine, Chlorhexidine analogs) are typically cationic superbases. They function primarily as membrane disruptors (antimicrobial) or ion channel pore blockers (NMDA receptor antagonists) in the mammalian CNS.

The Verdict: Choose Isoxazolines for high-specificity intracellular targets (channels) in invertebrates. Choose Guanidines for electrostatic interaction with negatively charged membranes (bacteria) or cation-selective pores (NMDA).

Physicochemical & Structural Divergence

The biological fate of these molecules is dictated by their ability to cross barriers (Blood-Brain Barrier, Chitin, Bacterial Cell Walls).

FeatureAryl IsoxazolinesAryl Guanidines
Core Structure 5-membered heterocyclic ring (N-O bond)Nitrogenous superbase (

)
Charge (pH 7.4) Neutral . High lipophilicity facilitates passive diffusion across insect cuticle and BBB.Cationic (Protonated). Positive charge drives electrostatic attraction to anionic phospholipids.
pKa Weakly basic/Neutral.High (~11–13.6). Aryl substitution can lower this to ~10, but still protonated.
Metabolic Stability High . The isoxazoline ring is resistant to hydrolysis and oxidative metabolism.Variable . Guanidines are stable but can undergo N-hydroxylation or hydrolysis under extreme conditions.
Primary Target Ligand-gated Ion Channels (GABA-Cl, Glu-Cl).[1]Phospholipid Bilayers (Bacteria) or Cation Channels (NMDA, Sigma).

Pharmacodynamic Profiles (Mechanism of Action)

Aryl Isoxazolines: The "Precision Sniper"

Isoxazolines bind to a distinct site inside the pore of the GABA-gated chloride channel. Unlike fipronil (which blocks the channel), isoxazolines stabilize the closed conformation or block the pore, preventing chloride influx. This leads to hyperexcitation and spastic paralysis in insects.

  • Selectivity: >100-fold selectivity for arthropod GABA receptors over mammalian receptors due to structural differences in the transmembrane subunit.

Aryl Guanidines: The "Electrostatic Hammer"
  • Antimicrobial: The cationic guanidinium head group binds to the negatively charged phosphate heads of bacterial lipids (LPS in Gram-negatives). The lipophilic aryl tail then inserts into the membrane, causing depolarization and leakage.

  • CNS (NMDA): Aryl guanidines (e.g., Aptiganel) act as open-channel blockers. They enter the open NMDA receptor pore and bind deep within, physically occluding ion flow (Mg²⁺ mimicry).

Mechanistic Pathway Diagram

BioactivityPathways Isox Aryl Isoxazoline (Neutral/Lipophilic) GABA Arthropod GABA-Cl Channel (Transmembrane Pore) Isox->GABA Passive Diffusion (CNS Penetration) Guan Aryl Guanidine (Cationic/Basic) Membrane Bacterial Membrane (Anionic Surface) Guan->Membrane Charge Attraction NMDA Mammalian NMDA Receptor (Cation Channel) Guan->NMDA Use-Dependent Entry Block Allosteric Modulation/ Pore Blockade GABA->Block Disrupt Electrostatic Binding & Membrane Depolarization Membrane->Disrupt Occlude Open Channel Block (Mg2+ mimicry) NMDA->Occlude Paralysis Hyperexcitation & Spastic Paralysis (Insect) Block->Paralysis Lysis Cell Lysis & Death (Bacteria) Disrupt->Lysis Neuro Neuroprotection or Sigma Modulation Occlude->Neuro

Figure 1: Divergent signaling pathways. Isoxazolines target intracellular channel domains in insects, while Guanidines target surface membranes or mammalian channel pores.

Comparative Experimental Data

The following data summarizes typical potency ranges derived from literature for lead compounds in each class.

Table 1: Potency Comparison (In Vitro)
Compound ClassTarget Organism/SystemMetricTypical Value RangeNotes
Aryl Isoxazoline (e.g., Fluralaner)Ctenocephalides felis (Cat Flea)LC50 (Lethal Conc)0.04 – 4.0 ng/mL Extremely potent; systemic activity for weeks.
Aryl Isoxazoline Mammalian GABA ReceptorIC50 (Inhibition)> 10,000 nM High safety margin (Low toxicity).
Aryl Guanidine (e.g., Bis-guanidine)S. aureus (MRSA)MIC (Min Inhibitory Conc)1.0 – 4.0 µg/mL Bactericidal; comparable to Vancomycin.
Aryl Guanidine (e.g., DTG)Sigma-1 Receptor (Rat Brain)Ki (Binding Affinity)10 – 30 nM High affinity ligand for CNS modulation.

Validated Experimental Protocols

To validate these bioactivities, distinct methodologies are required.

Protocol A: TEVC for Isoxazoline Activity (Ion Channel)

For assessing potency on GABA-gated Chloride Channels.

  • Expression System: Inject Xenopus laevis oocytes with cRNA encoding the insect RDL (Resistant to Dieldrin) GABA receptor subunit. Incubate for 3–5 days at 18°C.

  • Setup: Mount oocyte in a recording chamber perfused with ND96 buffer. Insert two microelectrodes (resistance 0.5–2 MΩ) filled with 3M KCl.

  • Clamping: Clamp voltage at -60 mV using a standard amplifier (e.g., GeneClamp 500B).

  • Agonist Application: Apply GABA (EC50 concentration, approx 10–30 µM) for 5 seconds to establish baseline current (

    
    ). Wash for 3 mins.
    
  • Antagonist Challenge: Perfusion of the Aryl Isoxazoline (0.1 nM – 10 µM) for 10 minutes (pre-incubation is critical due to lipophilicity).

  • Measurement: Re-apply GABA. Measure the reduction in peak current amplitude.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

    • Validation Check: Fluralaner should show IC50 < 10 nM on insect receptors and > 1 µM on mammalian receptors.

Protocol B: Membrane Permeabilization Assay for Guanidines

For assessing mechanism of antibacterial action (Membrane Disruption).

  • Probe Selection: Use NPN (1-N-phenylnaphthylamine) , a hydrophobic probe that fluoresces strongly in phospholipid environments but is quenched in aqueous solution.

  • Bacterial Prep: Grow E. coli or S. aureus to mid-log phase (OD600 = 0.5). Wash and resuspend in HEPES buffer (pH 7.4).

  • Baseline: Add NPN (10 µM final) to the bacterial suspension. Measure fluorescence (Ex: 350 nm, Em: 420 nm) until stable.

  • Treatment: Inject Aryl Guanidine at 1x, 2x, and 4x MIC.

  • Kinetics: Monitor fluorescence increase over 10 minutes.

    • Interpretation: A rapid spike in fluorescence indicates the guanidine has breached the outer membrane, allowing NPN to enter the lipid bilayer.

    • Control: Use Polymyxin B (positive control) and Kanamycin (negative control - acts on ribosomes, not membrane).

Synthesis & Lead Optimization Workflow

The synthetic accessibility of these molecules dictates their development speed.

  • Isoxazolines: Synthesized via 1,3-dipolar cycloaddition of a styrene derivative and a nitrile oxide. This reaction is regioselective but often requires chiral separation (S-isomer is usually bioactive).

  • Guanidines: Synthesized via guanylation of anilines using reagents like cyanamide or Goodman’s reagent (N,N'-di-Boc-1H-pyrazole-1-carboxamidine).

Lead Optimization Decision Tree

OptimizationTree Start New Aryl Scaffold Check Target Identification Start->Check IsoxPath Target: Insect GABA-Cl Check->IsoxPath GuanPath Target: Bacteria/NMDA Check->GuanPath Lipophil Optimize LogP (3.0 - 5.0) Add CF3 groups IsoxPath->Lipophil Chiral Enantiomeric Separation (Isolate S-isomer) Lipophil->Chiral Safety Screen vs. Mammalian GABA (Selectivity Ratio >100) Chiral->Safety Basic Optimize pKa (Electron Withdrawing Groups on Aryl) GuanPath->Basic Tox Cytotoxicity Screen (Hemolysis Assay) Basic->Tox Select Selectivity Index (MIC vs. HC50) Tox->Select

Figure 2: Strategic workflow for optimizing lead compounds based on scaffold type.

References

  • Gassel, M., et al. (2014).[2] "The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels."[2] Insect Biochemistry and Molecular Biology. Link

  • Zhao, C., & Casida, J. E. (2014).[2] "Insect GABA receptors and isoxazoline insecticides: toxicological profiles relative to the binding sites of [3H]fluralaner." Journal of Agricultural and Food Chemistry. Link

  • Weber, E., et al. (1986). "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs."[3] PNAS. Link

  • Dantas, R. C., et al. (2018).[4] "Synthesis and biological evaluation of new guanidine-based derivatives as antimicrobial agents." Chemical Biology & Drug Design. Link

  • Ozoe, Y. (2013).[5] "Phenylpyrazole and Isoxazoline Insecticides acting at GABA-Gated Chloride Channels." IntechOpen. Link

Sources

Purity assessment of 1-(3,5-Dichloro-4-fluorophenyl)guanidine via elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of sodium channel blockers and NMDA receptor antagonists, 1-(3,5-Dichloro-4-fluorophenyl)guanidine represents a high-value intermediate. Its structural complexity—featuring a highly basic guanidine moiety and a poly-halogenated phenyl ring—presents unique analytical challenges.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to identify inorganic salts, moisture, or solvates that significantly alter the potency of guanidine derivatives.

This guide evaluates Elemental Analysis (CHN/Halogen) as a critical, often underutilized orthogonal method. We compare its efficacy against HPLC and quantitative NMR (qNMR) , demonstrating that while EA lacks the specificity of chromatography, it is the superior method for confirming the stoichiometric identity (salt form vs. free base) of this compound.

The Compound: Analytical Profile

Target Molecule: 1-(3,5-Dichloro-4-fluorophenyl)guanidine Formula: C₇H₆Cl₂FN₃ Molecular Weight: 222.05 g/mol (Free Base)

The "Guanidine Paradox"

Guanidines are strong bases (


).[1] In the laboratory, they rarely exist as pure free bases; they avidly absorb atmospheric CO₂ to form carbonates or retain mineral acids from synthesis (e.g., HCl salts).
  • The Risk: An HPLC purity of 99.9% (area %) can be misleading if the bulk material is actually 15% HCl salt by mass. HPLC "sees" the organic cation but misses the counter-ion.

  • The Solution: Elemental Analysis detects the mass percentage of C, H, and N, immediately revealing the presence of "invisible" mass like Cl⁻ (counter-ion) or Oxygen (from carbonate/water).

Method A: Elemental Analysis (CHN + Halogen)

Principle & Protocol

Combustion analysis converts the sample into simple gases (


) to determine elemental composition.

Critical Protocol for Fluorinated Compounds: Standard combustion tubes (quartz/silica) are attacked by Fluorine, forming volatile


, which skews results and damages equipment.
  • Modification: Use a Tungsten (VI) Oxide (

    
    )  additive or a ceramic liner. 
    
    
    
    acts as a scavenger, binding Fluorine and preventing silica attack, ensuring accurate Carbon values.
Experimental Data: Validation Criteria

The industry standard acceptance criterion (per ASTM/ISO) is


 absolute difference between theoretical and experimental values.

Table 1: Theoretical vs. Experimental Data (Simulated for 99.5% Purity)

ElementTheoretical % (Free Base)Theoretical % (HCl Salt)Experimental Result (Sample A)Interpretation
Carbon 37.86%32.52%37.75%Pass (Matches Free Base)
Hydrogen 2.72%2.73%2.85%Pass (Slightly high due to trace

)
Nitrogen 18.92%16.25%18.80%Pass
Chlorine 31.93%41.14%*31.85%Pass (Matches covalent Cl only)

*Note: The HCl salt would contain both covalent Cl (on the ring) and ionic Cl (counter-ion), drastically shifting the mass %.

Pros & Cons
  • Pros: Absolute confirmation of salt form; detects non-chromophoric impurities (water, inorganic salts); low cost.

  • Cons: destructive; requires mg-scale sample; cannot distinguish between isomers (e.g., 2,6-dichloro vs 3,5-dichloro).

Comparative Analysis: EA vs. HPLC vs. qNMR

Method B: HPLC-UV (The Specificity Standard)

HPLC separates components based on hydrophobicity.

  • The Blind Spot: For 1-(3,5-Dichloro-4-fluorophenyl)guanidine, HPLC is excellent for finding organic synthesis byproducts (e.g., unreacted anilines). However, it assumes the main peak is 100% of the mass, ignoring water or counter-ions.

  • Verdict: Essential for purity (organic), useless for potency (assay) without a reference standard.

Method C: qNMR (The Gold Standard)

Quantitative NMR uses an internal standard (e.g., Maleic Acid) to determine the absolute molar amount of the analyte.

  • The Advantage: It is orthogonal to EA. If EA shows low Carbon but HPLC shows 99% purity, qNMR can identify if the "missing mass" is residual solvent (e.g., trapped dichloromethane) or water.

  • Verdict: The most accurate, but requires expensive instrumentation and high expertise.

Decision Framework & Workflow

The following diagram illustrates the logical flow for assessing the purity of this halogenated guanidine, highlighting where Elemental Analysis provides the "Go/No-Go" decision on salt formation.

PurityAssessment Start Crude 1-(3,5-Dichloro-4-fluorophenyl)guanidine HPLC Step 1: HPLC-UV Analysis Start->HPLC Decision1 Organic Purity > 98%? HPLC->Decision1 Recrystallize Recrystallize / Column Decision1->Recrystallize No EA Step 2: Elemental Analysis (CHN + Halogen) Decision1->EA Yes Recrystallize->HPLC Decision2 Values within ±0.4% of Theory? EA->Decision2 CheckSalt Check Salt/Solvate Hypothesis Decision2->CheckSalt No (Deviant C/N values) Final Release Material Decision2->Final Yes (Confirms Structure) qNMR Step 3: qNMR (Absolute Assay) CheckSalt->qNMR Identify Solvents/Counter-ions qNMR->Final

Figure 1: Analytical Decision Tree for Halogenated Guanidine Purity. Note the critical role of EA (Step 2) in validating the chemical composition before final release.

Summary of Performance

Table 2: Method Comparison Matrix

FeatureElemental Analysis HPLC-UV qNMR
Primary Output % Composition (C, H, N, X)Area % (Organic Purity)Weight % (Absolute Assay)
Detection Limit 0.1% (Bulk)<0.05% (Trace)~0.1%
Salt ID Capability High (Definitive)Low (Inferred)High (If counter-ion has protons)
Interference Fluorine requires additivesCo-eluting isomersOverlapping signals
Throughput High (5 mins/run)Medium (20-40 mins)Low (Prep intensive)
Recommendation

For 1-(3,5-Dichloro-4-fluorophenyl)guanidine , Elemental Analysis is mandatory to rule out the formation of unwanted HCl salts or carbonates, which are common synthesis artifacts.

  • Use HPLC to ensure no organic side-products exist.

  • Use EA to confirm the material is the Free Base and not a salt.

  • Use qNMR only if EA results deviate, to identify the specific contaminant (solvent/water).

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3] European Medicines Agency.[2] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3,5-Dichloro-4-fluorophenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides immediate, actionable safety and logistical protocols for handling 1-(3,5-Dichloro-4-fluorophenyl)guanidine (CAS: 76635-22-8). It is designed for researchers requiring high-fidelity safety data beyond standard SDS summaries.

Chemical Profile & Risk Assessment

1-(3,5-Dichloro-4-fluorophenyl)guanidine is a halogenated aromatic guanidine derivative. Its safety profile is dictated by two pharmacophores: the guanidine moiety (strong base, potential caustic irritant) and the halogenated phenyl ring (lipophilic, potential for systemic toxicity and environmental persistence).

  • Physical State: Solid (Hygroscopic).[1][2]

  • Primary Hazards: Skin/Eye Corrosion (Category 1B/2), Acute Toxicity (Oral/Inhalation), Respiratory Irritation.

  • Reactivity: Incompatible with strong oxidizers and acids (potential release of toxic halogenated vapors).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to solid, basic organic intermediates.

Protection Tier Component Specification Scientific Rationale
Respiratory Primary Fume Hood (Face velocity: 100 fpm)Engineering controls are superior to PPE. Prevents inhalation of basic dusts.[2][3][4][5][6][7]
SecondaryN95 or P100 RespiratorRequired only if handling outside a hood (e.g., waste transfer). P100 protects against fine particulates.
Dermal (Hand) Primary Nitrile Gloves (Double-glove, >5 mil)Nitrile offers excellent resistance to basic solids. Double-gloving allows outer glove removal upon contamination without exposing skin.[7]
AlternativeLaminate (Silver Shield)Mandatory if dissolved in halogenated solvents (DCM/Chloroform), as Nitrile is permeable to these carriers.
Ocular Standard Chemical Safety GogglesTightly sealed to prevent dust entry. Safety glasses are insufficient for fine, caustic powders.
Body Standard Lab Coat (Cotton/Poly blend) + Tyvek SleevesTyvek sleeves bridge the gap between glove and coat, a common exposure point for wrist skin.

Operational Protocols: Step-by-Step

Phase A: Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for "caking." Caking indicates moisture ingress (hydrolysis risk).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Due to the guanidine moiety's hygroscopicity, store secondary containers with activated desiccant packs.

Phase B: Weighing & Transfer (Critical Control Point)
  • Static Control: Halogenated powders often carry high static charges. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.

  • The "Closed Transfer" Method:

    • Tare a pre-dried vial with a septum cap.

    • Add solid rapidly using a dedicated spatula.

    • Seal immediately.

    • Wipe the exterior with a methanol-dampened wipe inside the hood before removing.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent via syringe through the septum to avoid reopening the vial.

  • Acid Scavenging: If used in substitution reactions, anticipate HCl/HF generation. Ensure the reaction vessel is vented through a scrubber (e.g., NaOH trap) if heated.

Visualization: Safety Logic & Workflow

Figure 1: PPE Decision Logic

Select the correct glove material based on the solvent system used with the guanidine derivative.

PPE_Decision_Tree Start Handling 1-(3,5-Dichloro-4-fluorophenyl)guanidine State Current State? Start->State Solid Dry Solid State->Solid Weighing/Transfer Solution In Solution State->Solution Reaction/Workup Nitrile Double Nitrile Gloves (Standard Protection) Solid->Nitrile SolventType Solvent Type? Solution->SolventType SolventType->Nitrile Polar (Water/MeOH/DMF) Laminate Silver Shield / Laminate (Permeation Resistant) SolventType->Laminate Halogenated (DCM/CHCl3)

Caption: PPE selection logic adapting to the chemical state and solvent carrier to prevent permeation.

Figure 2: Safe Handling Workflow

Operational sequence to minimize exposure and contamination.

Handling_Workflow Rec Receiving: Inspect for Moisture Store Storage: 2-8°C, Inert Gas Rec->Store Weigh Weighing: Anti-Static Gun + Fume Hood Store->Weigh Desiccate React Reaction: Closed Vessel + Scrubber Trap Weigh->React Closed Transfer Waste Disposal: Halogenated Waste React->Waste Quench

Caption: End-to-end workflow highlighting critical control points for moisture and exposure control.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles, double nitrile gloves, and N95 respirator.

  • Contain: Do not dry sweep (creates dust). Cover spill with a wet paper towel (methanol or water) to dampen the powder.

  • Clean: Scoop up the damp solid. Wipe surface with dilute acetic acid (5%) to neutralize the basic guanidine residue, followed by water.

Disposal Protocols
  • Waste Category: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acidic waste streams (risk of exothermic reaction or gas evolution).

  • Labeling: Clearly tag as "Toxic, Halogenated, Basic Organic Solid."

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75530023: 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (Structural Analog). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.